1,2-Dioleoyl-3-linoleoyl-rac-glycerol
描述
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属性
分子式 |
C57H102O6 |
|---|---|
分子量 |
883.4 g/mol |
IUPAC 名称 |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16+,28-25+,29-26+,30-27+ |
InChI 键 |
JTMWOTXEVWLTTO-CGFQLDJTSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Biological Significance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3][4][5] As a mixed-acid TAG, its unique structural arrangement of fatty acids dictates its physicochemical properties and, more importantly, its biological significance. This technical guide provides a comprehensive overview of the current understanding of OOL, focusing on its metabolic fate, potential roles in cellular processes, and its relevance to researchers, scientists, and professionals in drug development. While direct research on OOL is limited, its biological importance can be inferred from the broader knowledge of triacylglycerol metabolism and the specific properties of its constituent fatty acids.
Physicochemical Properties and Natural Occurrence
OOL is a viscous liquid at room temperature and is found naturally in various vegetable oils, including olive oil, pumpkin seed oil, and sesame oil.[3][6][7] Its specific composition of oleic acid (a monounsaturated omega-9 fatty acid) and linoleic acid (a polyunsaturated omega-6 fatty acid) contributes to the overall fatty acid profile and nutritional value of these oils.
Quantitative Data Summary
For clarity and comparative analysis, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₇H₁₀₂O₆ | [8][9] |
| Molecular Weight | 883.42 g/mol | [8][9] |
| Physical Form | Viscous liquid | [9] |
| Storage Temperature | -20°C | [9] |
| Assay (by TLC) | ≥97% | [9] |
| Natural Sources | Olive oil, pumpkin seed oil, sesame oil | [3][6][7] |
Metabolic Significance: Digestion, Absorption, and Transport
The biological journey of OOL begins with its digestion in the gastrointestinal tract. The stereospecific positioning of its fatty acids is a critical determinant of its metabolic fate.[10]
Pancreatic lipase (B570770), the primary enzyme responsible for TAG digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions.[11] This enzymatic specificity suggests that the initial products of OOL digestion would be 2-oleoyl-glycerol (a monoglyceride) and free fatty acids (oleic acid and linoleic acid). The 2-monoacylglycerol pathway is the major route for TAG resynthesis within enterocytes.[12]
Following absorption by enterocytes, these components are re-esterified to form new TAG molecules. The newly synthesized TAGs, along with other lipids and apolipoproteins, are then assembled into chylomicrons.[12][13] These lipoprotein particles are secreted into the lymphatic system and subsequently enter the bloodstream, delivering dietary lipids to various tissues. The specific structure of the dietary TAGs can influence the composition and metabolism of these chylomicrons.[14]
Logical Workflow for OOL Metabolism
Potential Roles in Cellular Signaling and Gene Expression
While direct evidence for OOL as a signaling molecule is scarce, its constituent fatty acids, oleic acid and linoleic acid, and its metabolic byproducts have known signaling roles.
-
Precursor to Bioactive Lipids: Linoleic acid is a precursor to arachidonic acid, which can be further metabolized to produce a variety of eicosanoids (prostaglandins, thromboxanes, and leukotrienes) that are potent signaling molecules involved in inflammation and immunity.
-
Influence on Gene Expression: Dietary fatty acids can act as signaling molecules that regulate gene expression, often by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[1] Studies have shown that diets rich in specific unsaturated fatty acids can alter the expression of genes involved in lipid metabolism and inflammation.[1]
-
Diacylglycerol Signaling: The diacylglycerol (DAG) intermediates formed during the synthesis and breakdown of TAGs, including OOL, are important second messengers in various signaling cascades, most notably in the activation of protein kinase C (PKC).
Relevance in Research and Drug Development
The unique structure of OOL makes it a valuable tool for researchers in several fields:
-
Nutritional Science: As a significant component of olive oil, understanding the specific metabolic and physiological effects of OOL can provide insights into the health benefits associated with the Mediterranean diet. Comparative studies between different TAG structures can elucidate the importance of fatty acid positioning for nutritional outcomes.
-
Lipidomics: Pure OOL serves as a critical standard for the identification and quantification of this specific TAG isomer in complex biological samples using techniques like mass spectrometry.[15]
-
Drug Delivery: The lipid nature of OOL makes it a potential component in the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (LNPs), to enhance the solubility and bioavailability of poorly water-soluble drugs.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of OOL. Below are generalized protocols for key experimental procedures.
Extraction of Triacylglycerols from Biological Samples
This protocol is a generalized method for extracting total lipids, including TAGs, from tissues.
Materials:
-
Tissue sample
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Weigh approximately 1 gram of the tissue sample.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the sample until a uniform consistency is achieved.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the mixture to pellet the solid residue.
-
Transfer the supernatant (liquid extract) to a new glass vial.
-
Add 4 mL (0.2 volumes) of 0.9% NaCl solution to the extract.
-
Vortex the mixture thoroughly to induce phase separation.
-
Centrifuge at a low speed to facilitate phase separation.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
The solvent can then be evaporated under a stream of nitrogen to obtain the lipid extract.
In Vitro Lipase Assay
This colorimetric assay can be used to determine the activity of lipase on a TAG substrate like OOL.
Materials:
-
Porcine pancreatic lipase
-
This compound (OOL) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Bile salts (e.g., sodium deoxycholate)
-
Colorimetric reagent for free fatty acid detection (e.g., based on the reaction with a copper salt and a colorimetric indicator)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of OOL in an appropriate solvent (e.g., dimethyl sulfoxide).
-
Prepare a working substrate solution by emulsifying the OOL stock solution in the assay buffer containing bile salts.
-
Prepare a solution of porcine pancreatic lipase in the assay buffer.
-
In a 96-well plate, add the lipase solution to the wells.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution that denatures the enzyme).
-
Add the colorimetric reagent for free fatty acid detection.
-
Incubate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of free fatty acid released is proportional to the lipase activity.
Workflow for In Vitro Lipase Assay
References
- 1. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 2. Metabolism and Detection of Triacylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. This compound, 2190-20-7 | BroadPharm [broadpharm.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2-ジオレオイル-3-リノレオイル-rac-グリセリン liquid, 97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Triglyceride-Rich Lipoprotein Metabolism: Key Regulators of Their Flux [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | C55H100O6 | CID 99647498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Homogeneous Assays for Triglyceride Metabolism Research [worldwide.promega.com]
- 15. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. As a naturally occurring component of various vegetable oils, its unique structure as a mixed-acid triglyceride plays a significant role in the intricate processes of lipid digestion, absorption, and subsequent metabolic pathways. Understanding the metabolic fate and physiological effects of individual TAG species like OOG is crucial for researchers in nutrition, metabolic diseases, and drug development, as the stereospecificity of fatty acids on the glycerol backbone dictates their bioavailability and downstream cellular signaling events. This guide provides an in-depth technical overview of the role of OOG in lipid metabolism, summarizing key experimental findings and methodologies.
Digestion and Absorption of this compound
The initial step in the metabolism of dietary TAGs, including OOG, is their enzymatic hydrolysis in the gastrointestinal tract. This process is primarily mediated by pancreatic lipase (B570770) in the small intestine.
The digestion of OOG begins in the stomach with the action of gastric lipase, which preferentially hydrolyzes the fatty acid at the sn-3 position. However, the majority of TAG digestion occurs in the lumen of the small intestine, catalyzed by pancreatic lipase. Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.
For OOG, this enzymatic action results in the release of one molecule of linoleic acid (from the sn-3 position) and one molecule of oleic acid (from the sn-1 position), yielding 2-oleoyl-glycerol (a monoacylglycerol) and free fatty acids. These products of digestion, along with bile salts, form mixed micelles, which facilitate their transport across the unstirred water layer to the surface of the enterocytes for absorption.
Chylomicron Assembly and Transport
Once inside the enterocytes, the absorbed 2-oleoyl-glycerol and free fatty acids are re-esterified back into TAGs. This process is crucial for the formation of chylomicrons, the lipoprotein particles responsible for transporting dietary lipids from the intestine to the rest of the body via the lymphatic system and eventually the bloodstream.
The re-esterification process within the enterocyte can result in the formation of various TAG species, including the original OOG structure, as well as other combinations of the absorbed fatty acids. These newly synthesized TAGs, along with cholesterol esters, are packaged into the core of nascent chylomicrons. The surface of these particles is coated with phospholipids, free cholesterol, and apolipoproteins, primarily apolipoprotein B-48 (ApoB-48), which is essential for chylomicron assembly and secretion.[1]
The fatty acid composition of the dietary fat has been shown to influence the size of the chylomicrons formed.[2] Diets rich in polyunsaturated fatty acids, such as linoleic acid, tend to result in the formation of larger chylomicrons.[2] The specific impact of OOG on chylomicron size and composition is an area of ongoing research.
Metabolic Fate and Physiological Effects
Following their entry into the bloodstream, chylomicrons are acted upon by lipoprotein lipase (LPL), which is located on the surface of endothelial cells in various tissues, particularly adipose tissue and muscle. LPL hydrolyzes the TAGs within the chylomicron core, releasing fatty acids and glycerol.
The released oleic and linoleic acids from OOG can then be taken up by peripheral tissues. In adipose tissue, they can be re-esterified and stored as TAGs for energy reserves. In muscle, they can be oxidized to provide energy. The resulting chylomicron remnants, which are depleted of TAGs but enriched in cholesterol esters, are subsequently taken up by the liver.
The specific fatty acid composition of the chylomicron remnants can influence hepatic lipid metabolism. It has been demonstrated that the fatty acid profile of hepatocytes can be modulated by the composition of the chylomicron remnants they take up.[3]
Data on Lipid Profile Effects
While direct studies on the effect of isolated this compound on plasma lipid profiles in humans are limited, research on structured lipids with specific fatty acid positioning provides valuable insights. The arrangement of fatty acids on the glycerol backbone can influence the postprandial lipemic response.
| Study Type | Model | Key Findings | Reference |
| Animal Study | Rats | Chylomicrons enriched with n-6 polyunsaturated fatty acids (like linoleic acid) are converted to remnants more rapidly in vivo. | [4] |
| Human Study | Healthy Women | Chylomicron size is dependent on the fatty acid composition of the ingested fat, with polyunsaturated fatty acid-rich fats leading to larger chylomicrons. | [2] |
Table 1: Summary of Studies on the Effects of Fatty Acid Composition on Chylomicron Metabolism
Signaling Pathways
The hydrolysis of this compound by intracellular lipases can generate 1,2-dioleoylglycerol, a specific diacylglycerol (DAG) species. DAGs are critical second messengers in a variety of cellular signaling cascades, most notably through the activation of protein kinase C (PKC) isoforms.
The binding of 1,2-dioleoylglycerol to the C1 domain of PKC leads to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.[] This can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The specific signaling outcomes are dependent on the particular PKC isoform activated and the cellular context.
Figure 1: Simplified signaling pathway involving 1,2-dioleoylglycerol.
Experimental Protocols
In Vitro Pancreatic Lipase Hydrolysis of a Specific Triacylglycerol
This protocol outlines a general method for assessing the in vitro hydrolysis of a specific TAG, such as OOG, by pancreatic lipase.
Materials:
-
Purified pancreatic lipase
-
Specific triacylglycerol (e.g., this compound)
-
Bile salts (e.g., sodium taurocholate)
-
Colipase
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Calcium chloride
-
Fatty acid-free bovine serum albumin (BSA)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Substrate Emulsification: Prepare an emulsion of the specific TAG in the buffer solution containing bile salts. Sonication is typically used to create a stable emulsion.
-
Reaction Initiation: Add pancreatic lipase and colipase to the emulsified substrate to start the reaction. The reaction is carried out at 37°C with constant stirring.
-
Reaction Termination: At various time points, aliquots of the reaction mixture are removed and the reaction is stopped by adding a mixture of organic solvents (e.g., chloroform/methanol) to denature the enzyme and extract the lipids.
-
Lipid Extraction: The lipids are extracted from the reaction mixture using a method such as the Folch or Bligh and Dyer procedure.
-
Analysis of Hydrolysis Products:
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to visualize and quantify the remaining TAG, as well as the resulting diacylglycerols, monoacylglycerols, and free fatty acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid composition of the different lipid fractions can be determined by GC-MS after transesterification to fatty acid methyl esters (FAMEs). This allows for the quantification of the specific fatty acids released during hydrolysis.
-
Figure 2: Workflow for in vitro hydrolysis of OOG by pancreatic lipase.
In Vivo Metabolic Tracing using Stable Isotopes
To track the metabolic fate of OOG in a living organism, stable isotope-labeled fatty acids can be incorporated into the TAG molecule.
Materials:
-
Synthesized 1,2-Dioleoyl-3-[¹³C]-linoleoyl-rac-glycerol
-
Animal model (e.g., rats or mice)
-
Oral gavage needles
-
Blood collection supplies
-
Tissue collection tools
-
Lipid extraction solvents
-
LC-MS/MS system
Procedure:
-
Administration: The stable isotope-labeled OOG is administered to the animal model via oral gavage.
-
Sample Collection: At various time points post-administration, blood samples are collected to analyze the appearance of the labeled fatty acids in plasma lipids. Tissues of interest (e.g., liver, adipose tissue, muscle) can also be collected at the end of the study.
-
Lipid Extraction: Lipids are extracted from plasma and tissues.
-
Lipid Class Separation: The extracted lipids are separated into different classes (e.g., TAGs, phospholipids, cholesterol esters) using techniques like solid-phase extraction or TLC.
-
LC-MS/MS Analysis: The enrichment of the stable isotope in the fatty acids of each lipid class is determined by LC-MS/MS. This allows for the quantitative tracing of the metabolic fate of the linoleic acid from the sn-3 position of OOG.
Conclusion
This compound, as a specific structured triacylglycerol, undergoes a defined series of metabolic events from digestion and absorption to transport and tissue uptake. The stereospecific positioning of oleic and linoleic acids on the glycerol backbone is a key determinant of its metabolic fate, influencing the composition of chylomicrons and the generation of specific signaling molecules like 1,2-dioleoylglycerol. While much is known about the general pathways of TAG metabolism, further research focusing specifically on OOG is needed to fully elucidate its precise effects on lipid profiles, enzyme kinetics, and cellular signaling. The experimental approaches outlined in this guide provide a framework for such investigations, which are essential for advancing our understanding of the role of dietary fats in health and disease and for the development of novel therapeutic strategies.
References
- 1. The chylomicron saga: time to focus on postprandial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid composition of an oral load affects chylomicron size in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the fatty acid composition of lipids in chylomicron remnants derived from fish or corn oil on the lipid profile of cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fatty acid composition of chylomicrons influences the rate of their lipolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of OOL (1,2-dioleoyl-3-linoleoyl-glycerol): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of specific triacylglycerol (TAG) isomers, with a primary focus on 1,2-dioleoyl-3-linoleoyl-glycerol (OOL). The intricate journey of this asymmetric TAG, from digestion and absorption to its distribution and ultimate metabolic processing, is detailed. This document synthesizes current knowledge, outlines key experimental methodologies, and presents data in a structured format to facilitate further research and application in drug development and nutritional science.
Introduction to Triacylglycerol Isomers and OOL
Triacylglycerols are the primary form of dietary fats and energy storage in eukaryotes. The specific positioning of different fatty acids on the glycerol (B35011) backbone gives rise to numerous TAG isomers, each with potentially unique physicochemical and metabolic properties. OOL is an asymmetric TAG containing two oleic acid (18:1n-9) molecules at the sn-1 and sn-2 positions and one linoleic acid (18:2n-6) molecule at the sn-3 position. Understanding the metabolic fate of such specific isomers is crucial for elucidating the nuanced effects of dietary fats on human health and for the rational design of lipid-based drug delivery systems.
Digestion and Absorption of OOL
The initial step in the metabolism of dietary TAGs is their hydrolysis in the gastrointestinal tract, primarily by pancreatic lipase (B570770). The positional specificity of this enzyme is a critical determinant of the nature of the absorbed lipid species.
Lipase Specificity towards OOL
Pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the glycerol backbone. In the case of OOL, this would theoretically yield 1,2-dioleoyl-sn-glycerol (B52968) (1,2-OOG) and free linoleic acid, as well as 2-oleoyl-sn-glycerol (2-OG) and free oleic acid from the subsequent hydrolysis of the resulting 1,2-OOG at the sn-1 position. The fatty acid at the sn-2 position is generally more conserved during digestion.
Table 1: Predicted Products of Pancreatic Lipase Action on OOL
| Substrate | Enzyme | Primary Products | Secondary Products |
| 1,2-dioleoyl-3-linoleoyl-glycerol (OOL) | Pancreatic Lipase | 1,2-dioleoyl-sn-glycerol + Linoleic Acid | 2-oleoyl-sn-glycerol + Oleic Acid |
Note: This table represents the predicted major hydrolysis products based on the known specificity of pancreatic lipase. Quantitative data on the precise rates and positional preference for OOL are limited in the current literature.
Micellar Solubilization and Absorption
The resulting monoacylglycerols and free fatty acids, along with bile salts and other lipids, form mixed micelles. These micelles facilitate the transport of these hydrophobic molecules across the unstirred water layer to the apical membrane of the enterocytes for absorption.
Intracellular Metabolism and Chylomicron Assembly
Within the enterocytes, the absorbed 2-monoacylglycerols and free fatty acids are re-esterified to form new TAG molecules. These newly synthesized TAGs, along with cholesterol esters, phospholipids, and apolipoproteins (primarily apolipoprotein B-48), are assembled into large lipoprotein particles called chylomicrons.
The fatty acid composition of chylomicron-TAGs largely reflects that of the dietary fat consumed. Therefore, after ingestion of a high-OOL meal, the chylomicrons are expected to be enriched in oleic and linoleic acids. However, there is also evidence of incorporation of endogenous fatty acids into chylomicrons.
Table 2: Expected Fatty Acid Enrichment in Chylomicrons after OOL Ingestion
| Fatty Acid | Expected Enrichment in Chylomicron TAG |
| Oleic Acid (18:1n-9) | High |
| Linoleic Acid (18:2n-6) | High |
| Endogenous Fatty Acids | Present |
Systemic Transport and Tissue Distribution
Chylomicrons are secreted from the enterocytes into the lymphatic system and eventually enter the bloodstream. In the circulation, the TAG core of chylomicrons is hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in various tissues, particularly adipose tissue and muscle. This releases free fatty acids and glycerol, which can be taken up by the peripheral tissues for energy or storage.
The fatty acids derived from OOL (oleic and linoleic acid) will be distributed to various tissues. The relative distribution will depend on the metabolic state of the individual and the specific needs of the tissues.
Hepatic Metabolism
Chylomicron remnants, depleted of much of their TAG content, are taken up by the liver. The fatty acids and other lipids within these remnants are then reprocessed. They can be oxidized for energy, re-esterified into new TAGs for storage as lipid droplets, or incorporated into very-low-density lipoproteins (VLDLs) for secretion back into the circulation to supply lipids to peripheral tissues. The oleic and linoleic acid from OOL will thus contribute to the hepatic lipid pool and influence the composition of secreted lipoproteins.
Experimental Protocols
In Vitro Digestion of OOL using a Static Model
This protocol is adapted from established in vitro digestion methods to simulate the digestion of OOL in the human gastrointestinal tract.
Materials:
-
OOL (1,2-dioleoyl-3-linoleoyl-glycerol)
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) (containing pancreatic lipase) and bile salts
-
pH meter and automatic titrator (pH-stat)
-
NaOH solution (0.1 M)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Analytical instruments (e.g., HPLC-ELSD/CAD, GC-FID)
Procedure:
-
Oral Phase: Mix OOL with SSF and incubate at 37°C for 2-5 minutes with gentle mixing.
-
Gastric Phase: Add SGF with pepsin to the oral phase mixture. Adjust pH to 3.0 and incubate at 37°C for 2 hours with continuous mixing.
-
Intestinal Phase: Transfer the gastric chyme to a temperature-controlled vessel at 37°C. Add SIF containing pancreatin and bile salts. Immediately start monitoring the pH and titrate with NaOH solution using a pH-stat to maintain a constant pH of 7.0. The rate of NaOH addition is proportional to the rate of fatty acid release.
-
Sample Analysis: At various time points during the intestinal phase, withdraw aliquots and stop the enzymatic reaction (e.g., by adding a lipase inhibitor or rapidly changing the pH). Extract the lipids from the aliquots.
-
Product Quantification: Analyze the lipid extracts to quantify the remaining OOL and the formation of its digestion products (diacylglycerols, monoacylglycerols, and free fatty acids) using techniques like HPLC-ELSD/CAD or by derivatization followed by GC-FID.
Analysis of Chylomicron Fatty Acid Composition
This protocol outlines the general procedure for analyzing the fatty acid composition of chylomicrons after an oral fat load.
Materials:
-
Human or animal subjects
-
High-OOL test meal
-
Blood collection tubes with anticoagulant
-
Ultracentrifuge
-
Lipid extraction solvents
-
Fatty acid methyl ester (FAME) derivatization reagents
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Subject Preparation: Subjects fast overnight before the study.
-
Test Meal Ingestion: Subjects consume a standardized meal containing a known amount of OOL.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals after the meal (e.g., 0, 2, 4, 6, 8 hours).
-
Chylomicron Isolation: Separate plasma from the blood samples by centrifugation. Isolate the chylomicron fraction from the plasma by ultracentrifugation at a low density.
-
Lipid Extraction and Derivatization: Extract the total lipids from the isolated chylomicrons. Convert the fatty acids in the lipid extract to their corresponding FAMEs.
-
GC-FID Analysis: Analyze the FAMEs by GC-FID to determine the fatty acid composition of the chylomicron TAGs.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of dietary OOL from ingestion to tissue distribution.
Caption: Experimental workflow for in vitro digestion analysis of OOL.
Conclusion and Future Directions
The metabolic fate of the specific triacylglycerol isomer OOL follows the general pathways of dietary fat digestion, absorption, and metabolism. However, the precise quantitative aspects, such as the kinetic parameters of its hydrolysis by pancreatic lipase, its efficiency of incorporation into chylomicrons, and its subsequent tissue-specific distribution and metabolic effects, remain areas that require further investigation. The experimental protocols and analytical approaches outlined in this guide provide a framework for researchers to delve deeper into the unique metabolic journey of OOL and other specific TAG isomers. Such knowledge is paramount for advancing our understanding of the health implications of dietary fats and for the development of novel lipid-based technologies in the pharmaceutical and food industries. Future research employing stable isotope-labeled OOL in human and animal studies will be instrumental in filling the existing knowledge gaps.
An In-depth Technical Guide to the Biosynthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3][4] TAGs are the primary form of energy storage in eukaryotes and play crucial roles in various physiological and metabolic processes.[5][6] The specific arrangement of fatty acids on the glycerol backbone, or stereospecificity, significantly influences the physical properties and metabolic fate of the TAG molecule.[7] OOG is a naturally occurring TAG found in various vegetable oils, including pumpkin seed, olive, and sesame oils.[1][2][3][4][7] Understanding the biosynthetic pathway of specific TAGs like OOG is critical for research in nutrition, lipid metabolism, and the development of therapeutic agents for metabolic diseases.
This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, with a focus on the enzymatic steps, substrate specificities, and relevant experimental protocols.
The Kennedy Pathway: The Core Biosynthetic Route
The primary pathway for the de novo synthesis of triacylglycerols in most eukaryotic cells is the Kennedy pathway, first elucidated by Eugene Kennedy in the 1950s.[8] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.[5][7] The synthesis of this compound proceeds through the following key enzymatic steps, which predominantly occur in the endoplasmic reticulum[7]:
-
Acylation of Glycerol-3-Phosphate: The pathway initiates with the esterification of glycerol-3-phosphate at the sn-1 position with an acyl-CoA, in this case, oleoyl-CoA. This reaction is catalyzed by Glycerol-3-phosphate acyltransferase (GPAT) , forming lysophosphatidic acid (1-oleoyl-lysophosphatidic acid).[5][6]
-
Acylation of Lysophosphatidic Acid: The newly formed lysophosphatidic acid is then acylated at the sn-2 position, again with oleoyl-CoA, by the enzyme 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) . This results in the formation of phosphatidic acid (1,2-dioleoyl-phosphatidic acid).[5]
-
Dephosphorylation of Phosphatidic Acid: The phosphate (B84403) group is removed from phosphatidic acid by phosphatidic acid phosphohydrolase (PAP) , also known as lipin, to yield diacylglycerol (1,2-dioleoyl-sn-glycerol).[5]
-
Final Acylation of Diacylglycerol: The final and committed step in TAG synthesis is the acylation of the diacylglycerol at the sn-3 position. For the synthesis of OOG, this step involves the esterification of 1,2-dioleoyl-sn-glycerol (B52968) with linoleoyl-CoA, catalyzed by diacylglycerol acyltransferase (DGAT) .[9][10]
The following diagram illustrates the Kennedy pathway for the biosynthesis of this compound.
Key Enzymes and Substrate Specificity
The specific fatty acid composition of a TAG molecule is determined by the substrate specificities of the acyltransferases involved in its synthesis.
Glycerol-3-phosphate Acyltransferase (GPAT)
GPAT catalyzes the initial and often rate-limiting step in TAG biosynthesis.[5][11] Mammals have four isoforms of GPAT (GPAT1-4). GPAT1, located in the outer mitochondrial membrane, shows a preference for saturated long-chain acyl-CoAs like palmitoyl-CoA.[12] In contrast, the endoplasmic reticulum-localized GPAT3 prefers oleoyl-CoA as a substrate over other long-chain saturated and unsaturated fatty acyl-CoAs.[2] GPAT4 exhibits a mild preference for palmitoyl-CoA (C16:0) over stearoyl-CoA (C18:0).[2][13]
1-acylglycerol-3-phosphate O-acyltransferase (AGPAT)
Multiple AGPAT isoforms exist, and they also exhibit distinct substrate preferences. AGPAT2, which is highly expressed in the liver and adipose tissue, prefers oleoyl-CoA as its acyl donor.[12][14] This suggests that AGPAT2 plays a significant role in the incorporation of oleic acid at the sn-2 position.[12]
Diacylglycerol Acyltransferase (DGAT)
DGAT catalyzes the final and committed step in TAG synthesis and is a major determinant of the final fatty acid at the sn-3 position.[9][10] Mammals have two main DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and have distinct properties.[6]
-
DGAT1: Belongs to the membrane-bound O-acyltransferase (MBOAT) family.[11] In competition assays, DGAT1 has shown a preference for monounsaturated fatty acyl-CoAs, such as oleoyl-CoA, over saturated ones like palmitoyl-CoA.[10]
-
DGAT2: Belongs to a different gene family. Substrate specificity studies of mammalian DGAT2 have shown a preference for oleoyl-CoA, followed by palmitoyl-CoA, with similar activity levels for linoleoyl-CoA and arachidonoyl-CoA.[11] DGAT2 also appears to be more active at lower concentrations of acyl-CoA substrates (≤ 50 µM) compared to DGAT1.[10][11]
Summary of Acyl-CoA Specificity
The following table summarizes the known substrate preferences of the key acyltransferases for acyl-CoAs relevant to the synthesis of this compound.
| Enzyme | Preferred Acyl-CoA Substrate(s) | Notes |
| GPAT1 | Saturated (e.g., Palmitoyl-CoA) | Less effective with unsaturated acyl-CoAs.[12] |
| GPAT3 | Oleoyl-CoA | Prefers oleoyl-CoA over other long-chain acyl-CoAs.[2] |
| AGPAT2 | Oleoyl-CoA | Important for incorporating oleic acid at the sn-2 position.[12][14] |
| DGAT1 | Monounsaturated (e.g., Oleoyl-CoA) | Prefers monounsaturated over saturated acyl-CoAs.[10] |
| DGAT2 | Oleoyl-CoA > Palmitoyl-CoA ≈ Linoleoyl-CoA | Mammalian DGAT2 shows a preference for oleoyl-CoA.[11] |
Experimental Protocols
In Vitro DGAT Activity Assay (Radiometric Method)
This protocol is a classic and highly sensitive method for measuring DGAT activity.[15]
Materials:
-
Enzyme source: Microsomal fraction from cells or tissues.
-
Radiolabeled Substrate: [1-¹⁴C]Oleoyl-CoA or [¹⁴C]Linoleoyl-CoA.
-
Acyl Acceptor: 1,2-Dioleoyl-sn-glycerol.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Stop Solution: Chloroform (B151607):Methanol (2:1 v/v).
-
TLC Plates: Silica (B1680970) Gel 60.
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1 v/v/v).
-
Scintillation Fluid.
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing the reaction buffer, 1 mg/mL fatty acid-free BSA, and 200 µM 1,2-Dioleoyl-sn-glycerol.
-
Enzyme Addition: Add the enzyme source (e.g., 20-50 µg of microsomal protein) to the reaction mix.
-
Initiate Reaction: Start the reaction by adding the radiolabeled acyl-CoA (e.g., 25 µM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes) to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 1.5 mL of the chloroform:methanol stop solution.
-
Lipid Extraction: Add 0.5 mL of water to induce phase separation. Vortex vigorously and centrifuge at 1,000 x g for 10 minutes.
-
Isolate Lipids: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
TLC Separation: Resuspend the dried lipid extract in a small volume of chloroform and spot it onto a silica TLC plate.
-
Develop TLC: Place the TLC plate in a chromatography tank with the developing solvent and allow the solvent front to migrate.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica corresponding to the triacylglycerol band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
References
- 1. Detection of the abundance of diacylglycerol and triacylglycerol molecular species in cells using neutral loss mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranscriptional Control of the Expression and Function of Diacylglycerol Acyltransferase-1 in Mouse Adipocytes [ouci.dntb.gov.ua]
- 5. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. DGAT2 | Abcam [abcam.co.jp]
- 9. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerol-3-Phosphate Acyltransferase-2 Is Expressed in Spermatic Germ Cells and Incorporates Arachidonic Acid into Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolutionary view of acyl-CoA diacylglycerol acyltransferase (DGAT), a key enzyme in neutral lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Specificity of Diacylglycerol Acyltransferase for Oleoyl- and Linoleoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the substrate specificity of Diacylglycerol Acyltransferase (DGAT) isoforms, DGAT1 and DGAT2, with a focus on their activity with oleoyl-CoA and linoleoyl-CoA. It includes quantitative data, comprehensive experimental protocols, and visual diagrams of key biochemical pathways and workflows.
Introduction
Diacylglycerol O-acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the final, committed step in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[1][2] This reaction involves the esterification of a fatty acyl-CoA molecule to the sn-3 position of 1,2-diacylglycerol (DAG).[3] In mammals, two evolutionarily unrelated isoforms, DGAT1 and DGAT2, perform this function.[4][5]
-
DGAT1: A member of the membrane-bound O-acyltransferase (MBOAT) family, which also includes acyl-CoA:cholesterol acyltransferase (ACAT).[1][6] It is a multi-pass transmembrane protein.[4]
-
DGAT2: Belongs to a distinct gene family with no sequence homology to DGAT1.[1][6] It is believed to have a hairpin-like membrane topology with its catalytic domain facing the cytoplasm.[4][7]
While both enzymes catalyze the same reaction, their distinct structural properties, tissue distribution, and biochemical characteristics, including substrate specificity, confer non-redundant physiological roles.[1][8] DGAT1 is crucial for dietary fat absorption in the small intestine, whereas DGAT2 is considered the dominant enzyme for maintaining TAG homeostasis in the liver and adipose tissue.[5][9] The preference of these isoforms for specific fatty acyl-CoA species, such as the monounsaturated oleoyl-CoA (18:1) versus the polyunsaturated linoleoyl-CoA (18:2), dictates the final composition of synthesized TAGs. This specificity has profound implications for the formation of lipid droplets, cellular signaling, and the pathophysiology of metabolic diseases like obesity, type 2 diabetes, and hepatic steatosis.[10][11]
Data Presentation: Acyl-CoA Specificity
The substrate preference of DGAT1 and DGAT2 for different acyl-CoAs has been investigated in various organisms and systems. DGAT1 generally exhibits a broader substrate specificity, while DGAT2's preference can be more specialized, for example, in channeling unusual fatty acids into seed oils in plants.[1][4]
Qualitative and Competitive Specificity
The following table summarizes findings from studies on the relative preference of DGAT isoforms for oleoyl-CoA, linoleoyl-CoA, and other relevant fatty acyl-CoAs.
| Enzyme Isoform | Organism/System | Preferred Acyl-CoA(s) | Less Utilized Acyl-CoA(s) | Citation(s) |
| DGAT1 | Mouse (Insect Cells) | Oleoyl-CoA (18:1) | Palmitoyl-CoA (16:0) | [6] |
| Human | Oleoyl-CoA (18:1) ≈ Stearoyl-CoA (18:0) | - | [4] | |
| Sunflower | Linoleoyl-CoA (18:2) | Oleoyl-CoA (18:1) | [12] | |
| Safflower | Oleoyl-CoA (18:1) | Linoleoyl-CoA (18:2) | [12] | |
| DGAT2 | Mammalian (Insect Cells) | Oleoyl-CoA (18:1) | Linoleoyl-CoA, Arachidonyl-CoA (activity was similar between these two) | [1] |
| Mouse (Insect Cells) | No strong preference between Oleoyl-CoA and Palmitoyl-CoA. More active at lower oleoyl-CoA concentrations (<50 µM). | - | [6] | |
| M. ramanniana (fungus) | Medium-chain acyl-CoAs (e.g., 12:0) | Long-chain acyl-CoAs (e.g., 18:1) | [6] |
Quantitative Kinetic Data
Direct comparative kinetic data (Km, Vmax) for oleoyl-CoA versus linoleoyl-CoA are limited in the literature. The table below presents available kinetic parameters for human DGAT1 with oleoyl-CoA and other long-chain fatty acyl-CoAs, which provides context for its substrate utilization efficiency.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Citation(s) |
| Human DGAT1 | Oleoyl-CoA (18:1) | 14.6 ± 1.3 | 956.6 ± 36.1 | [4] |
| Stearoyl-CoA (18:0) | 8.6 ± 1.3 | 839.4 ± 49.9 | [4] |
Note: Data for linoleoyl-CoA was not specified in the cited source. DGAT2 is generally reported to be more active at lower acyl-CoA concentrations (0-50 µM) compared to DGAT1, suggesting it may have a lower Km for its substrates overall.[6]
Signaling Pathway and Experimental Workflow Visualization
Visual diagrams are essential for understanding the biochemical context and the experimental procedures used to study DGAT activity.
Triacylglycerol Synthesis (Kennedy Pathway)
The synthesis of TAGs primarily occurs via the Kennedy pathway, with DGAT catalyzing the terminal step.
Caption: The Kennedy pathway for triacylglycerol synthesis, highlighting the final step catalyzed by DGAT.
General Workflow for In Vitro DGAT Activity Assay
The determination of DGAT activity and substrate specificity follows a standardized experimental pipeline.
Caption: A generalized workflow for determining DGAT substrate specificity using an in vitro enzyme assay.[4]
Experimental Protocols
Accurate measurement of DGAT activity is fundamental to characterizing its substrate specificity. The following protocols are based on widely used methods.[2][10]
Preparation of Microsomal Fractions
Microsomes, which are fragments of the endoplasmic reticulum, are the primary source of DGAT enzymes for in vitro assays.[4][11]
Materials:
-
Tissue (e.g., liver) or cultured cells (e.g., HEK293T or Sf9 cells overexpressing a DGAT isoform).[4]
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.[11]
-
Dounce homogenizer or sonicator.
-
Refrigerated centrifuges (low-speed and high-speed/ultracentrifuge).
Protocol:
-
Harvest and Wash: Harvest cells or minced tissue and wash twice with ice-cold PBS.
-
Homogenization: Resuspend the sample in ice-cold Homogenization Buffer and homogenize using a Dounce homogenizer (15-20 strokes) or sonication until cells are adequately lysed.[4]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[11]
-
Microsome Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.[4]
-
Resuspension and Storage: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a suitable storage buffer (e.g., Homogenization Buffer).
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method like the BCA or Bradford assay.
-
Storage: Use the microsomes immediately or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[13]
Radiometric DGAT Activity Assay
This classic method offers high sensitivity and directly measures the incorporation of a radiolabeled acyl-CoA into TAG.[2][3]
Materials:
-
Microsomal protein preparation (20-50 µg per reaction).[4]
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[3]
-
Acyl Acceptor: 1,2-dioleoyl-sn-glycerol (B52968) (100 µM final concentration).[7]
-
Radiolabeled Acyl Donor: [1-¹⁴C]Oleoyl-CoA or [1-¹⁴C]Linoleoyl-CoA (e.g., 25 µM final concentration, specific activity ~50-60 mCi/mmol).[3]
-
Stop Solution: Chloroform:Methanol (2:1, v/v).[3]
-
TLC Plates: Silica (B1680970) Gel 60.
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).[2][3]
-
Scintillation fluid and liquid scintillation counter.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the microsomal protein, Reaction Buffer, and 1,2-dioleoyl-sn-glycerol. Pre-incubate the mixture at 37°C for 5 minutes.[2]
-
Initiate Reaction: Start the reaction by adding the radiolabeled acyl-CoA substrate.[3]
-
Incubation: Incubate the reaction at 37°C for 10-20 minutes. Ensure the reaction time is within the linear range of product formation.[10]
-
Stop Reaction and Extract Lipids: Terminate the reaction by adding 1.5 mL of Stop Solution, followed by 0.5 mL of water to induce phase separation.[3] Vortex vigorously and centrifuge at 1,000 x g for 10 minutes.
-
Isolate Lipids: Carefully collect the lower organic phase and transfer it to a new tube. Dry the solvent under a stream of nitrogen.[3]
-
TLC Separation: Resuspend the dried lipid extract in a small volume (~50 µL) of chloroform. Spot the sample onto a silica TLC plate alongside a TAG standard (e.g., triolein).[3]
-
Develop TLC: Place the plate in a chromatography tank with the developing solvent and allow the solvent front to migrate near the top.[3]
-
Quantification: Air dry the plate and visualize spots with iodine vapor. Scrape the silica area corresponding to the TAG band into a scintillation vial. Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[2][3]
-
Calculation: Calculate the specific activity (e.g., in pmol/min/mg protein) based on the specific activity of the radiolabeled substrate and the protein concentration.
Fluorescent DGAT Activity Assay
This method provides a safer, non-radioactive alternative by using a fluorescently tagged acyl-CoA.[13][14]
Materials:
-
Same as the radiometric assay, except for the acyl donor.
-
Fluorescent Acyl Donor: NBD-palmitoyl-CoA or other suitable fluorescently-labeled acyl-CoA.[13][14]
-
Fluorescent imaging system.
Protocol:
-
Reaction Setup, Initiation, and Incubation: Follow steps 1-3 of the radiometric assay protocol, using the fluorescent acyl-CoA in place of the radiolabeled substrate.
-
Stop Reaction and Lipid Extraction: Follow step 4 of the radiometric assay protocol.
-
TLC Separation and Development: Follow steps 6-7 of the radiometric assay protocol.
-
Quantification: After the plate is dry, visualize and quantify the fluorescent TAG product band using a fluorescent imaging system. Create a standard curve with known amounts of fluorescent TAG to determine the amount of product formed.[14]
-
Calculation: Calculate the specific activity as described for the radiometric assay.
References
- 1. Evolutionary view of acyl-CoA diacylglycerol acyltransferase (DGAT), a key enzyme in neutral lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Presence of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Seed Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed triacylglycerol (TAG) composed of two oleic acid molecules at the sn-1 and sn-2 positions and a linoleic acid molecule at the sn-3 position of the glycerol (B35011) backbone. As a significant component of many natural fats and oils, understanding its distribution and abundance is crucial for various fields, including nutrition, food science, and pharmaceuticals. This technical guide provides an in-depth overview of the natural sources and abundance of OOL in commercially important seed oils, detailed experimental protocols for its quantification, and a visualization of the analytical workflow.
Natural Sources and Abundance
This compound is a prevalent triacylglycerol in a variety of vegetable oils, notably in pumpkin seed, olive, and sesame oils.[1][2] The concentration of OOL can vary depending on factors such as the plant cultivar, geographical origin, and processing methods. The following table summarizes the quantitative abundance of OOL in several key seed oils based on scientific literature.
| Seed Oil | Botanical Name | Abundance of this compound (% of total triacylglycerols) | References |
| Olive Oil | Olea europaea | 7.5 - 23.3 | [3] |
| Sesame Oil | Sesamum indicum | 14.0 - 25.0 | [4] |
| Soybean Oil | Glycine max | ~17.0 | [5] |
| Pumpkin Seed Oil | Cucurbita pepo | Data not explicitly found, but is a known component. | [1] |
Experimental Protocols for Quantification
The accurate quantification of this compound in seed oils relies on advanced chromatographic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) are the most common methods employed for triacylglycerol analysis.
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the separation and identification of individual TAGs based on their polarity and molecular weight.
1. Sample Preparation:
-
Weigh approximately 50 mg of the seed oil into a vial.
-
Dissolve the oil in 10 mL of a suitable organic solvent, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) or isooctane.[6][7]
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[6]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly employed.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[4]
-
Injection Volume: Inject 10-20 µL of the prepared sample.[4]
3. Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable for triacylglycerol analysis.[6]
-
Ionization Mode: Positive ion mode is used to detect protonated molecules [M+H]+.[9]
-
Mass Range: Scan a mass range appropriate for triacylglycerols (e.g., m/z 300-1200).
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the fatty acid composition of the eluted TAGs.
Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID)
This high-temperature GC method is effective for the separation and quantification of triacylglycerols.
1. Sample Preparation:
-
Prepare a dilute solution of the seed oil (e.g., 50 mg in 10 mL of isooctane).[7] No derivatization is typically required for intact TAG analysis.
2. GC Conditions:
-
Column: A high-temperature capillary column suitable for triglyceride analysis is required (e.g., DB-17ht, Rxi-65TG).[3][7]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injection: Use a split/splitless or on-column injector.
-
Injector Temperature: Set to a high temperature, for example, 360°C.[7]
-
Oven Temperature Program: A temperature gradient is crucial for separating the TAGs. A typical program might start at a lower temperature (e.g., 200°C) and ramp up to a high final temperature (e.g., 365°C).[7]
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: Set to a high temperature, for example, 365°C.[7]
3. Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes to those of a known internal or external standard.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound in seed oils.
Signaling Pathways
Currently, there is a lack of specific literature detailing signaling pathways directly modulated by this compound. However, it is established that lipid molecules, including the intermediates of triacylglycerol synthesis and degradation, can act as signaling molecules. These intermediates can influence various cellular processes. For drug development professionals, the broader pathways of lipid metabolism and their influence on cellular signaling are of greater relevance than the action of a single triacylglycerol species.
Conclusion
This compound is a significant and widely distributed triacylglycerol in many common seed oils. Its accurate quantification is essential for quality control, nutritional assessment, and various research applications. The detailed experimental protocols provided in this guide, utilizing HPLC-MS and GC-FID, offer robust methods for the analysis of this and other triacylglycerols. While direct signaling pathways for OOL are not yet elucidated, the broader context of lipid metabolism's role in cellular signaling remains a critical area of study for researchers and drug development professionals.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Triacylglycerols and Fatty Acid Compositions of Cucumber, Tomato, Pumpkin, and Carrot Seed Oils by Ultra-Performance Convergence Chromatography Combined with Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ej-chem.org [ej-chem.org]
- 4. researchgate.net [researchgate.net]
- 5. distantreader.org [distantreader.org]
- 6. [PDF] Pumpkin (Cucurbita spp.) seeds; wild versus domesticated triglycerides chromatographic profiling analysis | Semantic Scholar [semanticscholar.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. researchgate.net [researchgate.net]
- 9. Pumpkin (Cucurbita spp.) seeds; wild versus domesticated triglycerides chromatographic profiling analysis [scielo.org.mx]
Physical and chemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Introduction
This compound, also known as OOL, is a mixed triacylglycerol (TAG) featuring two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position of the glycerol (B35011) backbone.[1][2][3] As a naturally occurring lipid, it is found in various vegetable and seed oils, including olive, sesame, and pumpkin seed oils.[1][2][4][5] This document provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and its role in biological systems, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a viscous liquid at room temperature.[6] Its structure, comprising both monounsaturated (oleic) and polyunsaturated (linoleic) fatty acids, dictates its physical state and chemical reactivity. The presence of double bonds makes it susceptible to oxidation.
Quantitative Data Summary
The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (9Z,12Z)-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester | [1] |
| Synonyms | OOL, TG(18:1/18:1/18:2), 2,3-Dioleo-1-linolein | [1][7] |
| CAS Number | 2190-20-7 | [1][7][8] |
| Molecular Formula | C₅₇H₁₀₂O₆ | [1][8][9] |
| Molecular Weight | 883.4 g/mol | [1][8][9] |
| Physical Form | Viscous liquid at room temperature | [6] |
| Melting Point | -2.5 to -2.0 °C | [4] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, PBS:Ethanol (1:1): 500 µg/ml | [1] |
| Purity | >95% to 97% (TLC) | [1][6][8] |
| Storage Temperature | -20°C | [8] |
Experimental Protocols and Structural Analysis
The precise structural characterization of triacylglycerols like this compound is a complex task requiring a combination of chromatographic and spectroscopic techniques.[10]
Chromatographic Separation
Chromatography is essential for isolating and purifying TAGs from complex lipid mixtures found in natural sources.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for separating TAG molecular species.[11] Separation is based on both the chain length and the degree of unsaturation of the fatty acid constituents.[11] Argentation chromatography, which separates molecules based on the number and configuration of double bonds, can be used in conjunction with RP-HPLC for improved resolution.[10][12]
-
Gas Chromatography (GC): High-temperature gas chromatography (HTGC) is used for the analysis of intact triacylglycerols and is important for characterizing and authenticating food products like vegetable oils.[13]
-
Thin-Layer Chromatography (TLC): TLC is a common method for the preparatory purification of the triglyceride fraction from a lipid extract.[10] It is also used to assess the purity of synthesized or isolated compounds.[8]
Spectroscopic Characterization
Spectroscopic methods are crucial for the unambiguous structural confirmation of the isolated compound.[5]
-
Mass Spectrometry (MS): When coupled with HPLC, mass spectrometry provides detailed information about the molecular weight and fatty acid composition of the triacylglycerol. The fragmentation pattern can help identify the fatty acids esterified to the glycerol backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy provides detailed structural data.[5]
-
¹H NMR: The proton NMR spectrum displays characteristic signals for the protons on the glycerol backbone and the fatty acyl chains. Olefinic protons from the double bonds of the oleoyl (B10858665) and linoleoyl chains appear in the range of 5.30-6.2 ppm, while glyceryl protons are observed between 3.70 and 5.10 ppm.[14]
-
¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the positions of the fatty acids. The chemical shifts of the carbonyl carbons are sensitive to their location (sn-1, sn-2, or sn-3) on the glycerol backbone, which helps in confirming the positional isomerism.[5]
-
Enzymatic Analysis
To determine the specific positioning of fatty acids (sn-stereoscopic positions), enzymatic hydrolysis is employed. Pancreatic lipase, for example, selectively hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol, which can then be isolated and analyzed to identify the fatty acid at that specific position.[5][12]
Visualized Workflows and Pathways
General Analytical Workflow for Triacylglycerol Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a specific triacylglycerol from a natural oil sample.
References
- 1. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, 2190-20-7 | BroadPharm [broadpharm.com]
- 4. 1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | 2190-20-7 [chemicalbook.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound, High Purity Liquid at Best Price [nacchemical.com]
- 7. scbt.com [scbt.com]
- 8. 1,2-ジオレオイル-3-リノレオイル-rac-グリセリン liquid, 97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 12. aocs.org [aocs.org]
- 13. Triacylglycerols Determination by High-temperature Gas Chromatography in the Analysis of Vegetable Oils and Foods: A Review of the Past 10 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Asymmetrical Triacylglycerols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs), the primary constituents of fats and oils, are fundamental to energy storage and metabolism. While often considered a homogenous group of lipids, the specific positioning of fatty acids on the glycerol (B35011) backbone gives rise to structural isomers with distinct physicochemical and biological properties. Asymmetrical triacylglycerols, in which different fatty acids occupy the sn-1 and sn-3 positions, are prevalent in nature and are increasingly recognized for their significant roles in health and disease. Their unique structures influence everything from metabolic fate to the modulation of critical physiological pathways. This technical guide provides a comprehensive overview of the biological activity of asymmetrical TAGs, detailing their synthesis, analysis, and impact on key signaling pathways.
Structure and Physicochemical Properties of Asymmetrical Triacylglycerols
Triacylglycerols consist of a glycerol molecule esterified to three fatty acids at the stereospecifically numbered (sn) positions sn-1, sn-2, and sn-3. The asymmetry arises from the non-identical fatty acyl chains at the sn-1 and sn-3 positions. This structural difference prevents the formation of highly ordered, stable crystal structures that are characteristic of their symmetrical counterparts.[1] Consequently, asymmetrical TAGs generally exhibit lower melting points and can alter the solid fat content of lipid mixtures.[1]
Quantitative Data on Physicochemical Properties
The table below summarizes the drop points (a proxy for melting points) of various symmetrical (ABA-type) and asymmetrical (AAB-type) TAG isomers, illustrating the impact of asymmetry on this physical property.
| Triacylglycerol (TAG) | Type | Chemical Purity (%) | Structural Purity (%) | Drop Point (°C) |
| POP (1,3-dipalmitoyl-2-oleoyl-glycerol) | Symmetrical | 98 | >98 | 36.0 |
| OPP (1-oleoyl-2,3-dipalmitoyl-glycerol) | Asymmetrical | 97 | 99 | 30.6 |
| PLP (1,3-dipalmitoyl-2-linoleoyl-glycerol) | Symmetrical | 98 | >97 | 26.0 |
| LPP (1-linoleoyl-2,3-dipalmitoyl-glycerol) | Asymmetrical | 97 | 99 | 29.3 |
| PLnP (1,3-dipalmitoyl-2-linolenoyl-glycerol) | Symmetrical | 97 | 99 | 27.3 |
| LnPP (1-linolenoyl-2,3-dipalmitoyl-glycerol) | Asymmetrical | 96 | 99 | 30.0 |
(Data adapted from research by Foglia et al.)
Biosynthesis of Asymmetrical Triacylglycerols
The specific arrangement of fatty acids in TAGs is not random but is orchestrated by the substrate specificity of the enzymes involved in their synthesis. The final and committed step in TAG synthesis is the acylation of diacylglycerol (DAG), catalyzed by two key enzymes: Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (PDAT).
-
Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This is the main pathway for de novo TAG synthesis. There are two primary isoforms, DGAT1 and DGAT2, which are non-homologous and exhibit different substrate preferences, contributing to the formation of a diverse pool of TAGs, including asymmetrical ones. DGAT1 has a broader substrate specificity, while DGAT2 shows a preference for certain fatty acyl-CoAs.[2][3][4]
-
Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme catalyzes an acyl-CoA-independent pathway, transferring a fatty acid from a phospholipid (often from the sn-2 position) to DAG to form TAG.[5][6] This pathway is important for remodeling membrane lipids and can significantly contribute to the formation of asymmetrical TAGs.[5][6]
Biological Activities and Signaling Pathways
The biological significance of asymmetrical TAGs extends beyond their role as energy storage molecules. Their metabolic products, particularly asymmetrical diacylglycerols, can act as signaling molecules.
Protein Kinase C (PKC) Activation
Certain asymmetrical diacylglycerols are potent activators of Protein Kinase C (PKC), a family of enzymes crucial for regulating various cellular processes. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), an asymmetrical DAG, has been shown to significantly stimulate the activation of several PKC isoforms, including PKCα, PKCδ, PKCγ, PKCε, and PKCβI.[7] This activation can, in turn, influence downstream signaling cascades involved in cell growth, differentiation, and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Mass Spectrometric Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one linoleic acid molecule at the sn-3 position.[1] Its chemical formula is C₅₇H₁₀₂O₆ and it has a molecular weight of 883.4 g/mol .[1] The analysis of specific TAGs is crucial in various fields, including lipidomics, food science, and the development of therapeutics targeting lipid metabolism. This application note provides a detailed protocol for the analysis of a this compound standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following protocol outlines the preparation of the this compound standard for LC-MS/MS analysis.
Materials:
-
This compound standard
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate
-
Microcentrifuge tubes
-
Autosampler vials with inserts
-
Vortex mixer
-
Centrifuge
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution to 10 µg/mL in a solvent mixture of methanol/isopropanol (1:1, v/v) containing 10 mM ammonium formate. This will facilitate the formation of [M+NH₄]⁺ adducts during electrospray ionization.
-
Clarification: Centrifuge the working solution at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 100% B over 15 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) |
| MS1 Scan Range | m/z 300-1200 |
| MS/MS Precursor Ion | m/z 901.8 ([M+NH₄]⁺) |
| Collision Energy | 25-40 eV (optimized for fragmentation) |
Data Presentation
The mass spectrometric analysis of this compound in positive ESI mode typically results in the formation of an ammonium adduct, [M+NH₄]⁺, as the precursor ion. Collision-induced dissociation (CID) of this precursor ion leads to the neutral loss of the constituent fatty acids, providing structural information.
Table 1: Expected Precursor and Fragment Ions for this compound
| Ion Description | Chemical Formula | Calculated m/z |
| Ammonium Adduct ([M+NH₄]⁺) | [C₅₇H₁₀₂O₆+NH₄]⁺ | 901.8 |
| Diacylglycerol-like fragment (Loss of Oleic Acid) | [M+NH₄ - C₁₈H₃₄O₂]⁺ | 619.5 |
| Diacylglycerol-like fragment (Loss of Linoleic Acid) | [M+NH₄ - C₁₈H₃₂O₂]⁺ | 621.5 |
Table 2: Illustrative Quantitative Fragmentation Data
| Fragment Ion Description | m/z | Relative Intensity (%) |
| [M+NH₄]⁺ | 901.8 | 100 |
| [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid) | 619.5 | 60-80 |
| [M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Linoleic Acid) | 621.5 | 30-50 |
Note: Relative intensities are illustrative and can vary depending on the instrument and specific experimental conditions.
Experimental Workflow Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Visualization (Illustrative)
While this compound is primarily an energy storage molecule, its diacylglycerol backbone is a key component of signaling pathways. The illustrative diagram below shows the general diacylglycerol (DAG) signaling cascade.
Caption: General diacylglycerol (DAG) signaling pathway.
References
Application Notes & Protocols: Utilizing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An internal standard (IS) is a known amount of a compound added to a sample at the beginning of the analytical workflow to correct for losses during sample processing and for variations in instrument response. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a triacylglycerol (TAG) that can serve as an effective internal standard for the quantification of other TAGs in biological samples. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, while its unique mass allows it to be distinguished from naturally occurring lipids.
These application notes provide a comprehensive guide to using OOG as an internal standard for the quantitative analysis of triacylglycerols in plasma and serum samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for its effective implementation.
| Property | Value | Reference |
| Chemical Formula | C₅₇H₁₀₂O₆ | [1] |
| Molecular Weight | 883.42 g/mol | [1] |
| Physical Form | Viscous liquid at room temperature | [1] |
| Storage Temperature | -20°C | [1][2] |
| Purity (Typical) | ≥97% (TLC) | [1] |
Experimental Workflow
The overall workflow for the quantitative analysis of triacylglycerols using OOG as an internal standard involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the quantitative analysis of triacylglycerols using OOG as an internal standard.
Preparation of Internal Standard Stock and Working Solutions
Accurate preparation of the internal standard solutions is critical for quantitative accuracy.
-
OOG Stock Solution (1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature.
-
Accurately weigh a precise amount of OOG (e.g., 10 mg) using an analytical balance.
-
Dissolve the weighed standard in a high-purity organic solvent, such as methanol (B129727) or a 2:1 chloroform:methanol mixture, to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
OOG Working Solution (10 µg/mL):
-
Prepare a working solution by diluting the stock solution with methanol. For example, to prepare 1 mL of a 10 µg/mL working solution, add 10 µL of the 1 mg/mL stock solution to 990 µL of methanol.
-
This working solution will be used to spike the biological samples.
-
Sample Preparation and Lipid Extraction (MTBE Method)
The Methyl-tert-butyl ether (MTBE) extraction method is a robust technique for extracting a broad range of lipids.
-
Thaw frozen plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/serum sample.
-
Add 20 µL of the 10 µg/mL OOG internal standard working solution to the sample.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Incubate the mixture at room temperature for 10 minutes on a shaker.
-
Add 150 µL of water to induce phase separation and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 600 µL) and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 isopropanol:acetonitrile).
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions for the analysis of triacylglycerols.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 30% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion for OOG: [M+NH₄]⁺ (m/z 902.8)
-
Product Ions for OOG: Neutral loss of oleic acid (m/z 603.5) or linoleic acid (m/z 601.5)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 25-40 eV.
-
Table of Representative MRM Transitions for OOG and Endogenous TAGs:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| OOG (IS) | 902.8 | 603.5 | 50 | 35 |
| TG 50:1 | 850.8 | 577.5 | 50 | 35 |
| TG 52:2 | 876.8 | 603.5 | 50 | 35 |
| TG 54:3 | 902.8 | 601.5 | 50 | 35 |
| TG 54:4 | 900.8 | 599.5 | 50 | 35 |
Note: The specific m/z values for precursor and product ions of endogenous TAGs will vary depending on their fatty acid composition.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the OOG internal standard and the endogenous TAGs of interest using the instrument's software.
-
Response Ratio Calculation: Calculate the response ratio for each endogenous TAG by dividing its peak area by the peak area of the OOG internal standard.
-
Calibration Curve: Prepare a calibration curve using a series of known concentrations of a representative TAG standard (e.g., triolein) spiked with a constant concentration of the OOG internal standard. Plot the response ratio against the concentration of the TAG standard.
-
Quantification: Determine the concentration of the endogenous TAGs in the samples by interpolating their response ratios on the calibration curve.
Illustrative Quantitative Data
The following table presents example data from a hypothetical analysis of plasma samples from a control and a treated group, demonstrating how the quantitative results can be structured.
| Triacylglycerol Species | Control Group (µg/mL) (Mean ± SD) | Treated Group (µg/mL) (Mean ± SD) | Fold Change | p-value |
| TG 50:1 | 15.2 ± 3.1 | 25.8 ± 5.4 | 1.70 | 0.008 |
| TG 52:2 | 45.6 ± 8.9 | 78.1 ± 12.3 | 1.71 | 0.005 |
| TG 54:3 | 33.1 ± 6.5 | 55.9 ± 9.8 | 1.69 | 0.007 |
| TG 54:4 | 28.9 ± 5.7 | 49.3 ± 8.2 | 1.71 | 0.006 |
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway: Hormonal Regulation of Triglyceride Metabolism
Triacylglycerols are central to energy metabolism, and their synthesis (lipogenesis) and breakdown (lipolysis) are tightly regulated by hormones, primarily insulin (B600854) and glucagon. Understanding this regulation is crucial for researchers in drug development targeting metabolic diseases.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of triacylglycerols in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows, thereby enhancing the accuracy and reproducibility of their findings. While specific published applications of OOG as an internal standard are not widespread, its properties make it a highly suitable candidate, and the general methodologies for triacylglycerol analysis are directly applicable.
References
Application Note: Quantification of Triacylglycerols in Olive Oil using an OOL External Standard
Abstract
This application note details a robust and reliable method for the quantification of major triacylglycerols (TAGs) in olive oil using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The protocol utilizes an external standard calibration with 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL), a naturally occurring triacylglycerol in olive oil, to ensure accurate quantification of key TAGs such as Triolein (OOO), 1-Palmitoyl-2,3-dioleoyl-glycerol (POO), and 1-Linoleoyl-2,3-dioleoyl-glycerol (LOO). This methodology is crucial for quality control, authenticity assessment, and characterization of olive oil varieties.
Introduction
Olive oil, a cornerstone of the Mediterranean diet, is primarily composed of triacylglycerols (TAGs), which account for approximately 98% of its weight. The specific profile and concentration of these TAGs are critical indicators of the olive oil's quality, origin, and potential adulteration with cheaper vegetable oils.[1] Key TAGs found in olive oil include OOO, POO, OOL, LOO, and 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol (POL).[2][3] Accurate quantification of these compounds is therefore essential for producers, researchers, and regulatory bodies.
High-Performance Liquid Chromatography (HPLC) with detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) is a widely used technique for the analysis of TAGs.[4][5][6] These methods separate TAGs based on their equivalent carbon number (ECN), which is a function of the carbon number and the number of double bonds in the fatty acid chains.[7]
This application note provides a detailed protocol for the quantification of major TAGs in olive oil samples using an external standard calibration method with an OOL standard. OOL (1,2-Dioleoyl-3-linoleoyl-rac-glycerol) is a suitable calibrant as it is a significant and naturally present TAG in olive oil.[2]
Experimental Protocol
Materials and Reagents
-
Solvents: Acetone (B3395972) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Propionitrile (HPLC grade), n-Hexane (HPLC grade), Diethyl ether (analytical grade).
-
Standards: this compound (OOL) (≥98% purity), Triolein (OOO) (≥99% purity), Glyceryl trilinoleate (LLL) (≥98% purity).
-
Olive Oil Samples: Extra virgin olive oil samples for analysis.
-
Solid Phase Extraction (SPE): Silica (B1680970) gel cartridges (e.g., 1 g / 6 mL).[1]
Instrumentation
-
HPLC System: A system equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of TAGs.
Standard Solution Preparation
-
OOL Stock Solution (1 mg/mL): Accurately weigh 10 mg of OOL standard and dissolve it in 10 mL of acetone in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the OOL stock solution with acetone to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL. A minimum of five concentration levels is recommended to ensure linearity.
Sample Preparation
-
SPE Cleanup (Optional but Recommended): To remove polar compounds and improve column lifetime, an SPE cleanup can be performed.
-
Condition a silica SPE cartridge with 6 mL of hexane (B92381).
-
Dissolve approximately 0.12 g of the olive oil sample in 0.5 mL of hexane and load it onto the cartridge.
-
Elute the TAG fraction with 10 mL of a hexane:diethyl ether (87:13 v/v) mixture.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Final Sample Solution: Reconstitute the dried residue (from SPE) or weigh approximately 50 mg of the untreated olive oil sample into a 10 mL volumetric flask and make up to volume with acetone to create a 5 mg/mL solution.[7]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-ELSD Conditions
-
Mobile Phase: Isocratic elution with Propionitrile.[6] Alternatively, a gradient of acetone and acetonitrile can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Quantification
-
Calibration Curve: Inject the prepared OOL calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the OOL standards. Determine the linearity of the response by calculating the coefficient of determination (R²), which should be ≥ 0.995.
-
Sample Analysis: Inject the prepared olive oil sample solutions.
-
Concentration Calculation: Identify the peaks of the major TAGs (OOO, POO, LOO, etc.) based on their retention times compared to available standards or literature data. Calculate the concentration of each TAG in the sample using the calibration curve of OOL, assuming a similar response factor for other TAGs in the ELSD.
Data Presentation
The quantitative data for the major triacylglycerols in different olive oil samples are summarized in the table below. The values are expressed as a percentage of the total TAGs analyzed.
| Triacylglycerol (TAG) | Olive Oil Sample 1 (%) | Olive Oil Sample 2 (%) | Olive Oil Sample 3 (Monovarietal) (%) |
| Linoleoyl-linoleoyl-linoleoyl (LLL) | 1.5 | 1.8 | 0.9 |
| Oleoyl-linoleoyl-linoleoyl (OLL) | 4.2 | 4.5 | 3.1 |
| Palmitoyl-linoleoyl-linoleoyl (PLL) | 1.8 | 2.0 | 1.5 |
| 1,2-Dioleoyl-3-linoleoyl (OOL) | 14.5 | 15.2 | 12.8 |
| Palmitoyl-oleoyl-linoleoyl (POL) | 8.5 | 9.1 | 7.9 |
| Triolein (OOO) | 42.1 | 39.8 | 45.5 |
| Palmitoyl-dioleoyl (POO) | 21.5 | 22.0 | 23.4 |
| Stearoyl-dioleoyl (SOO) | 2.8 | 2.5 | 2.1 |
Data compiled and adapted from literature sources for illustrative purposes.[2][7]
Visualizations
Caption: Experimental workflow for the quantification of triacylglycerols in olive oil.
Conclusion
The described HPLC-ELSD method using an OOL external standard provides a reliable and accurate means for quantifying the major triacylglycerols in olive oil. This protocol is valuable for routine quality control, authenticity verification, and detailed chemical profiling of olive oil samples, contributing to the overall understanding and assurance of olive oil quality in research and industry.
References
- 1. internationaloliveoil.org [internationaloliveoil.org]
- 2. Triacylglycerols Composition and Volatile Compounds of Virgin Olive Oil from Chemlali Cultivar: Comparison among Different Planting Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postprandial triacylglycerols from dietary virgin olive oil are selectively cleared in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Dissolving 1,2-Dioleoyl-3-linoleoyl-rac-glycerol for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG), also known as OOL or TG(18:1/18:1/18:2), is a triacylglycerol (TAG) composed of two oleic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position.[1][2] Triacylglycerols are a major component of vegetable oils and serve as important energy storage molecules in cells.[1] In cell culture, the introduction of specific TAGs like DOLG can be crucial for studying lipid metabolism, energy storage, and the cellular response to lipid loading. However, due to their hydrophobic nature, dissolving and effectively delivering triacylglycerols to cells in an aqueous culture medium presents a significant challenge.[3]
These application notes provide a detailed protocol for the dissolution of DOLG for use in cell culture experiments. The protocol emphasizes the preparation of a stock solution in an organic solvent and its subsequent dilution and dispersion into the cell culture medium.
Data Presentation
Table 1: Properties of this compound (DOLG)
| Property | Value | References |
| Synonyms | OOL; TG(18:1/18:1/18:2); TG(18:1(9Z)/18:1(9Z)/18:2(9Z,12Z)); TG(54:4) | [1][2] |
| Molecular Formula | C₅₇H₁₀₂O₆ | [1][2] |
| Formula Weight | 883.4 g/mol | [1][2] |
| Appearance | Colorless oil | [4] |
| Purity | ≥95% | [1][2] |
| Storage | Store at -20°C for long-term stability. | [1][4] |
| Stability | ≥ 2 years at -20°C | [1] |
Table 2: Solubility of this compound (DOLG)
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Ethanol (B145695) | 10 mg/mL | [1][2] |
| Methanol | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ether | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| PBS:Ethanol (1:1) | 500 µg/mL | [1][2] |
| Chloroform | Sparingly Soluble | [5] |
Experimental Protocols
Protocol for Dissolving DOLG and Preparing Working Solutions for Cell Culture
This protocol details the preparation of a DOLG stock solution and its subsequent dilution for cell culture applications. The primary challenge is to introduce the hydrophobic DOLG into the aqueous cell culture medium without causing precipitation or cytotoxicity from the solvent.
Materials:
-
This compound (DOLG)
-
Sterile, anhydrous Ethanol (≤200 proof)
-
Sterile, phosphate-buffered saline (PBS)
-
Complete cell culture medium, appropriate for the cell line
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (water bath or probe type)
Procedure:
1. Preparation of a Concentrated Stock Solution (e.g., 10 mg/mL):
-
Aseptically weigh the desired amount of DOLG in a sterile, solvent-resistant tube (e.g., glass vial).
-
Add sterile, anhydrous ethanol to the DOLG to achieve a final concentration of 10 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes until the DOLG is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C, protected from light. This stock solution is stable for several months.
2. Preparation of the Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw the DOLG stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize precipitation and ensure proper dispersion, dilute the stock solution directly into the complete cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the medium.[6]
-
For enhanced dispersion, sonicate the final working solution. Use a water bath sonicator for 5-10 minutes or a probe sonicator with short pulses on ice to avoid overheating and degradation of the medium components.[7] The solution should appear as a stable, slightly hazy emulsion.
-
Important Consideration: The final concentration of ethanol in the culture medium should be kept as low as possible (ideally below 0.5%) to prevent solvent-induced cytotoxicity.[6]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of ethanol to the cell culture medium without DOLG.[6]
3. Application to Cells:
-
Aspirate the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the DOLG working solution (or the vehicle control) to the cells.
-
Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).[6]
Visualizations
Caption: Workflow for preparing and applying DOLG to cell cultures.
Caption: Cellular processing of exogenous triacylglycerols like DOLG.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Separation of OOL Isomers by Silver-Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a powerful analytical technique for the separation of isomeric lipids, particularly triacylglycerols (TAGs). The separation mechanism is based on the reversible interaction between silver ions incorporated into the stationary phase and the π-electrons of the carbon-carbon double bonds in the fatty acid chains of the TAGs. This interaction allows for the fine separation of TAG isomers that differ in the number, configuration (cis/trans), and position of their double bonds. This application note provides a detailed protocol for the separation of oleoyl-oleoyl-linoleoyl-glycerol (OOL) regioisomers, namely OOL (sn-1,2-dioleoyl-3-linoleoyl-glycerol), OLO (sn-1,3-dioleoyl-2-linoleoyl-glycerol), and LOO (sn-1-linoleoyl-2,3-dioleoyl-glycerol), which is crucial for quality control in food and pharmaceutical industries, as well as in lipidomics research.
The separation of these isomers is challenging due to their identical fatty acid composition. However, the position of the more unsaturated linoleic acid on the glycerol (B35011) backbone influences the strength of the interaction with the silver ions, enabling their resolution by Ag+-HPLC. Generally, isomers with unsaturated fatty acids at the outer (sn-1 and sn-3) positions exhibit stronger retention.
Data Presentation
The following table summarizes representative quantitative data for the separation of OOL isomers using the protocol described below. Please note that these values are illustrative and can vary depending on the specific column, system, and exact experimental conditions.
| Isomer | Retention Time (min) | Resolution (Rs) |
| OOL | 25.8 | - |
| LOO | 26.5 | 1.6 |
| OLO | 28.2 | 3.5 |
Experimental Protocols
This section provides a detailed methodology for the separation of OOL isomers using silver-ion HPLC.
Sample Preparation
-
Standard Preparation: Prepare individual standards of OOL, OLO, and LOO at a concentration of 1 mg/mL in hexane (B92381). A mixed standard containing all three isomers can also be prepared.
-
Sample Extraction: For complex matrices (e.g., oils, biological tissues), extract the total lipid fraction using a modified Folch or Bligh and Dyer method.
-
Dilution: Dilute the lipid extract or standard mixture in hexane to a final concentration suitable for the detector's sensitivity (typically 0.1-1.0 mg/mL).
-
Filtration: Filter the final sample solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulate matter.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and an evaporative light-scattering detector (ELSD) or a mass spectrometer (MS).
-
Column: A commercially available silver-ion column, such as a ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Hexane
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 100% Hexane
-
5-35 min: Linear gradient from 0% to 0.5% Acetonitrile in Hexane
-
35-40 min: Hold at 0.5% Acetonitrile
-
40-45 min: Return to 100% Hexane
-
45-60 min: Column re-equilibration with 100% Hexane
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C. Note: For hexane-based mobile phases, retention times of unsaturated lipids may increase with increasing temperature.[1] Temperature should be carefully controlled for reproducible results.
-
Injection Volume: 10 µL
-
Detector:
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.
-
MS (APCI): Consult instrument-specific guidelines for optimal settings for triacylglycerol analysis.
-
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the OOL isomers based on the retention times of the individual standards. The expected elution order is OOL, LOO, and then OLO.
-
Resolution Calculation: Calculate the resolution (Rs) between adjacent peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2) where tR1 and tR2 are the retention times of the two peaks, and w1 and w2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
Quantification: For quantitative analysis, create a calibration curve for each isomer using standards of known concentrations. The peak area from the ELSD or MS detector can then be used to determine the concentration of each isomer in the sample.
Visualizations
Caption: Experimental workflow for the separation of OOL isomers.
Caption: Logical relationship of the silver-ion separation of OOL isomers.
References
Application Note: High-Resolution Analysis of Triacylglycerols Using Non-Aqueous Reversed-Phase HPLC
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) method for the comprehensive analysis of triacylglycerols (TAGs). TAGs are a major class of lipids and their detailed characterization is crucial in various fields, including food science, nutrition, and the development of lipid-based drug delivery systems. The protocol described herein provides a high-resolution separation of TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and the degree of unsaturation in the fatty acyl chains. This method is suitable for the qualitative and quantitative analysis of complex TAG mixtures from various sources.
Introduction
Triacylglycerols are esters derived from glycerol (B35011) and three fatty acids. The diversity of fatty acids in terms of chain length and number of double bonds leads to a vast number of possible TAG molecular species. Non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) is a powerful technique for the separation of these complex mixtures.[1] The separation in NARP-HPLC is primarily based on the partitioning of the analytes between a non-polar stationary phase and a non-aqueous, moderately polar mobile phase. The retention of TAGs is influenced by their hydrophobicity, with retention times increasing with the total number of carbon atoms and decreasing with the number of double bonds.[2] This application note provides a detailed protocol for the analysis of TAGs using NARP-HPLC coupled with various detection methods.
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following protocol is a general guideline for the extraction of TAGs from oil or fat samples.[3]
Materials:
-
Isopropanol (B130326) (HPLC Grade)
-
Chloroform (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.2 µm PTFE syringe filters
-
Autosampler vials
Protocol:
-
Sample Weighing/Measurement: Accurately weigh approximately 20 mg of the fat sample or pipette 20 µL of the oil sample into a glass tube.[3]
-
Solvent Addition: Add 10 mL of isopropanol or a 2:1 (v/v) mixture of chloroform:methanol. For direct analysis of oils, dissolving 0.5 µL of oil in 1.5 mL of methanol can also be effective.[3]
-
Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[3]
-
Sonication: Place the sample in an ultrasonic bath for 10-15 minutes to aid in the dissolution and extraction of TAGs.
-
Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[3]
-
Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[3]
-
Storage: The sample is now ready for injection. If not analyzed immediately, store at -20°C to prevent degradation.[3]
HPLC Instrumentation and Conditions
The following table summarizes the typical instrumental setup and chromatographic conditions for NARP-HPLC analysis of TAGs.
| Parameter | Recommended Conditions |
| HPLC System | A binary or quaternary HPLC system with a degasser, autosampler, and column oven. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase A | Acetonitrile (ACN)[1][2] |
| Mobile Phase B | Acetone or Isopropanol (IPA)[2][4] |
| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more retained TAGs. For example, a linear gradient from 10% to 60% B over 40 minutes.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10-20 µL |
| Detection | UV at 205 nm, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) with ESI or APCI source.[2][4][5] |
Data Presentation
The retention of triacylglycerols in NARP-HPLC is governed by their Equivalent Carbon Number (ECN), which can be calculated using the formula: ECN = CN - 2xDB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. The following table provides a representative example of the elution order and ECN of common triacylglycerols.
| Triacylglycerol (Abbreviation) | Fatty Acid Composition | Equivalent Carbon Number (ECN) | Expected Elution Order |
| Trilinolenin (LnLnLn) | C18:3, C18:3, C18:3 | 36 | 1 |
| Linolenoyl-linoleoyl-olein (LnLO) | C18:3, C18:2, C18:1 | 40 | 2 |
| Trilinolein (LLL) | C18:2, C18:2, C18:2 | 42 | 3 |
| Palmitoyl-dilinolein (PLL) | C16:0, C18:2, C18:2 | 44 | 4 |
| Dioleoyl-linolein (OOL) | C18:1, C18:1, C18:2 | 46 | 5 |
| Triolein (OOO) | C18:1, C18:1, C18:1 | 48 | 6 |
| Palmitoyl-oleoyl-linolein (POL) | C16:0, C18:1, C18:2 | 48 | 6 |
| Palmitoyl-diolein (POO) | C16:0, C18:1, C18:1 | 50 | 7 |
| Stearoyl-diolein (SOO) | C18:0, C18:1, C18:1 | 52 | 8 |
| Tripalmitin (PPP) | C16:0, C16:0, C16:0 | 48 | 6 |
| Tristearin (SSS) | C18:0, C18:0, C18:0 | 54 | 9 |
Note: The exact elution order of TAGs with the same ECN can vary based on the specific stationary phase and mobile phase composition.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the NARP-HPLC separation principle.
Caption: Experimental workflow for NARP-HPLC analysis of triacylglycerols.
Caption: Principle of triacylglycerol separation by NARP-HPLC.
Conclusion
The non-aqueous reversed-phase HPLC method described in this application note provides excellent resolution and reproducibility for the analysis of complex triacylglycerol mixtures. The detailed protocol for sample preparation and the optimized HPLC conditions can be readily implemented in analytical laboratories. The choice of detector, particularly the use of mass spectrometry, can provide valuable structural information for the unambiguous identification of TAG species. This method is a valuable tool for quality control in the food industry, for metabolic studies in biomedical research, and for the characterization of lipid-based formulations in drug development.
References
Application Note: ESI-MS/MS Fragmentation Pattern of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol (TAG) composed of two oleic acid (18:1) molecules at the sn-1 and sn-2 positions and one linoleic acid (18:2) molecule at the sn-3 position of the glycerol (B35011) backbone. The structural characterization of TAGs, including the specific arrangement of fatty acids (regioisomerism), is crucial in various fields such as lipidomics, food science, and pharmaceutical development for understanding their metabolic pathways, nutritional value, and physical properties.[1] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for elucidating the structure of TAGs by analyzing their fragmentation patterns.[2][3] This application note details the ESI-MS/MS fragmentation pattern of OOL, provides experimental protocols for its analysis, and presents the data in a clear, structured format.
Molecular Profile
| Property | Value |
| Chemical Formula | C₅₇H₁₀₂O₆ |
| Molecular Weight | 883.42 g/mol |
| Structure | Glycerol backbone esterified with oleic acid (18:1) at sn-1 and sn-2, and linoleic acid (18:2) at sn-3. |
| Natural Sources | Found in various seed and vegetable oils, including pumpkin seed, olive, and sesame oils.[4] |
Principle of ESI-MS/MS Fragmentation of Triacylglycerols
Electrospray ionization (ESI) is a soft ionization technique that typically generates adduct ions of TAGs, such as ammoniated ([M+NH₄]⁺), sodiated ([M+Na]⁺), or lithiated ([M+Li]⁺) ions, with minimal in-source fragmentation.[2] Subsequent tandem mass spectrometry (MS/MS) analysis of the selected precursor ion induces collision-induced dissociation (CID), leading to characteristic fragmentation patterns.
The primary fragmentation pathway for TAG adducts is the neutral loss of a fatty acid (as a carboxylic acid), resulting in the formation of diacylglycerol (DAG)-like fragment ions.[2][5] The position of the fatty acid on the glycerol backbone significantly influences the fragmentation pattern. It is well-established that the fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.[3][6] This difference in fragmentation propensity allows for the differentiation of TAG regioisomers.
For the [M+NH₄]⁺ adduct of this compound (OOL), two primary neutral loss fragmentation pathways are expected:
-
Neutral loss of Oleic Acid (C₁₈H₃₄O₂): This can occur from the sn-1 or sn-2 position.
-
Neutral loss of Linoleic Acid (C₁₈H₃₂O₂): This occurs from the sn-3 position.
By comparing the relative intensities of the resulting DAG-like fragment ions, the positions of the fatty acids can be inferred.
Expected ESI-MS/MS Fragmentation Pattern of this compound ([M+NH₄]⁺)
The ammoniated adduct of OOL will have a precursor ion at m/z 900.8. Upon CID, the following fragment ions are expected:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Lost Fatty Acid | Positional Origin | Expected Relative Abundance |
| 900.8 ([M+NH₄]⁺) | 617.5 | C₁₈H₃₄O₂ + NH₃ | Oleic Acid | sn-1 | High |
| 900.8 ([M+NH₄]⁺) | 617.5 | C₁₈H₃₄O₂ + NH₃ | Oleic Acid | sn-2 | Low |
| 900.8 ([M+NH₄]⁺) | 619.5 | C₁₈H₃₂O₂ + NH₃ | Linoleic Acid | sn-3 | High |
Note: The m/z values are calculated based on the most common isotopes. The expected relative abundance is based on the general principle that loss of a fatty acid from the sn-2 position is less favorable.
Experimental Protocol: LC-MS/MS Analysis of Triacylglycerols
This protocol provides a general framework for the analysis of OOL and other TAGs in oil samples.
1. Sample Preparation
-
Melt oil/fat samples at 65°C.
-
Prepare a stock solution of the oil sample at 1 mg/mL in a suitable organic solvent (e.g., chloroform (B151607) or isopropanol).
-
For LC-MS analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL in the initial mobile phase composition (e.g., methanol/acetonitrile with ammonium (B1175870) formate).
2. Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MS Scan Range | m/z 300-1200 |
| MS/MS | |
| Precursor Ion | m/z 900.8 for OOL ([M+NH₄]⁺) |
| Collision Gas | Argon |
| Collision Energy | 25-35 eV (optimize for best fragmentation) |
Data Analysis and Interpretation
-
Identify the Precursor Ion: In the full scan MS spectrum, locate the ammoniated adduct of OOL at m/z 900.8.
-
Analyze the MS/MS Spectrum: In the MS/MS spectrum of the precursor ion, identify the major fragment ions corresponding to the neutral loss of oleic acid (m/z 617.5) and linoleic acid (m/z 619.5).
-
Determine Regioisomerism: Compare the relative intensities of the fragment ions. For OOL (1,2-Dioleoyl-3-linoleoyl), the loss of oleic acid from the sn-1 position and linoleic acid from the sn-3 position will result in prominent fragment ions. The loss of oleic acid from the sn-2 position will be significantly less intense. This pattern distinguishes it from its regioisomer, 1,3-Dioleoyl-2-linoleoyl-rac-glycerol (OLO), which would show a more prominent loss of oleic acid and a less favored loss of linoleic acid.
Visualization of the Fragmentation Pathway
The following diagram illustrates the ESI-MS/MS fragmentation pathway of the ammoniated adduct of this compound.
Caption: ESI-MS/MS fragmentation of ammoniated OOL.
The following diagram illustrates the experimental workflow for the analysis of triacylglycerols.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Food Authenticity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Food authenticity is a significant concern for consumers, producers, and regulatory bodies. The adulteration of high-value food products with cheaper alternatives is a fraudulent practice that can lead to economic losses and potential health risks. Triacylglycerols (TAGs), the primary components of fats and oils, offer a valuable tool for verifying food authenticity due to their unique compositional profiles in different plant and animal sources. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLL), a specific triacylglycerol, has emerged as a potential chemical marker for identifying the adulteration of various food products, particularly edible oils. This document provides detailed application notes and experimental protocols for the use of OLL in food authenticity studies.
This compound is a triacylglycerol that contains two oleic acid molecules and one linoleic acid molecule attached to the glycerol (B35011) backbone.[1] Its presence and concentration can vary significantly between different types of oils, making it a useful indicator for detecting undeclared mixing of oils. For instance, the similar triacylglycerol profiles of olive oil and hazelnut oil make adulteration difficult to detect.[2][3][4] However, subtle differences in the concentrations of specific TAGs, such as OLL and its isomers, can be exploited to identify such fraudulent practices.
Application: Detection of Adulteration in Edible Oils
The primary application of this compound in food authenticity is the detection of adulteration in high-value oils, such as olive oil, with cheaper alternatives like soybean oil or hazelnut oil. The principle lies in the quantitative comparison of the OLL content in a suspect sample to the known concentration range for the authentic product.
Data Presentation: Quantitative Analysis of Triacylglycerols
The following table summarizes the triacylglycerol composition of soybean oil, a common adulterant, with a focus on the relative percentage of OLL. Data for other oils are often reported for isomers or grouped with other TAGs, highlighting the need for specific marker analysis.
| Triacylglycerol | Soybean Crude Oil (%)[5] | Neutralized Soybean Oil (%)[5] | Bleached Soybean Oil (%)[5] |
| Linolenoyl-Linolenoyl-Linolein (LLnLn) | 3.34 | - | - |
| Linoleoyl-Linoleoyl-Linolenin (LLL_n) | 12.62 | - | - |
| Oleoyl-Linoleoyl-Linolenin (OLLn) | 7.33 | - | - |
| Palmitoyl-Linoleoyl-Linolenin (PLLn) | 5.38 | - | - |
| Trilinolein (LLL) | 20.36 | 20.24 | 20.72 |
| This compound (OLL) | 16.33 | 16.20 | 16.58 |
| Palmitoyl-Linoleoyl-Linolein (PLL) | 13.91 | 13.71 | 13.94 |
| Oleoyl-Oleoyl-Linolein (OOL) | 6.51 | - | - |
| Palmitoyl-Oleoyl-Linolein (POL) + Stearoyl-Linoleoyl-Linolein (SLL) | 9.26 | - | - |
| Palmitoyl-Palmitoyl-Linolein (PPL) | 1.91 | - | - |
| Stearoyl-Oleoyl-Linolein (SOL) | 2.91 | - | - |
| Triolein (OOO) | 1.11 | - | - |
Experimental Protocols
Accurate quantification of OLL requires robust analytical methodologies. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques.
Protocol 1: Analysis of this compound by HPLC-ELSD
This method is suitable for the separation and quantification of various triacylglycerols, including OLL, in edible oils.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in 5 mL of hexane (B92381).
-
Bring the volume to 10 mL with hexane and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
Gradient Elution:
Time (min) % A % B 0 70 30 20 50 50 25 50 50 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
ELSD Detector:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 30°C
-
Gas (Nitrogen) Flow Rate: 1.5 L/min
-
3. Quantification:
-
Prepare a series of standard solutions of this compound in hexane at known concentrations.
-
Inject the standard solutions into the HPLC-ELSD system to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Inject the prepared oil sample.
-
Identify the OLL peak based on the retention time of the standard.
-
Quantify the amount of OLL in the sample using the calibration curve.
Protocol 2: Analysis of this compound by GC-MS
GC-MS provides high sensitivity and specificity for the analysis of triacylglycerols.
1. Sample Preparation (Transesterification):
-
Accurately weigh approximately 20 mg of the oil sample into a screw-capped test tube.
-
Add 2 mL of a 2 M solution of potassium hydroxide (B78521) in methanol.
-
Cap the tube tightly and heat in a water bath at 60°C for 10 minutes, shaking intermittently.
-
Cool the tube to room temperature.
-
Add 2 mL of n-hexane and 2 mL of distilled water.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-23 capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Data Analysis:
-
Identify the methyl esters of oleic and linoleic acids based on their retention times and mass spectra by comparing with a standard FAMEs mixture (e.g., Supelco 37 Component FAME Mix).
-
The relative percentage of each fatty acid is calculated from the peak areas.
-
The content of OLL can be inferred from the fatty acid profile, although direct quantification of the intact triglyceride is more accurately performed by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for food authenticity testing using this compound.
Caption: Logical relationship for identifying adulteration based on OLL concentration.
References
- 1. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Processing impact on tocopherols and triglycerides composition of soybean oil and its deodorizer distillate evaluated by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of olive and hazelnut oil mixtures by high-performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry of triacylglycerols and gas-liquid chromatography of non-saponifiable compounds (tocopherols and sterols) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of Structured Triacylglycerols (OOL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triacylglycerols (sTAGs) are lipids that have been enzymatically or chemically modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1][2] This restructuring allows for the creation of tailor-made fats and oils with specific nutritional, physical, or therapeutic properties.[3] One such sTAG of significant interest is 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OOL), which incorporates two oleic acid molecules at the sn-1 and sn-3 positions and a linoleic acid molecule at the sn-2 position. The specific positioning of these fatty acids can influence their digestion, absorption, and metabolic fate, making OOL a valuable component in specialized nutritional formulations and as a carrier for lipophilic drugs in drug delivery systems.[4]
Enzymatic synthesis of sTAGs, particularly using lipases, offers several advantages over chemical methods, including milder reaction conditions, higher specificity, and the generation of fewer by-products, making it an environmentally friendly and efficient approach.[1][5] Lipases, especially those with sn-1,3 specificity, are ideal for the synthesis of sTAGs like OOL as they selectively catalyze reactions at the outer positions of the glycerol backbone.[2][6]
This application note provides a detailed protocol for the enzymatic synthesis of OOL via lipase-catalyzed acidolysis, along with methods for purification and analysis.
Materials
Enzymes and Substrates
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM from Rhizomucor miehei or Lipozyme TL IM from Thermomyces lanuginosus)
-
High-linoleic acid oil (e.g., Safflower oil or Sunflower oil) as the source of the glycerol backbone with linoleic acid at the sn-2 position
-
Oleic acid (high purity, >90%)
-
n-hexane (analytical grade)
Equipment
-
Stirred-tank reactor or temperature-controlled shaker incubator
-
Vacuum pump
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel (for column chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a Reversed-Phase C18 column and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID) for fatty acid analysis
-
Standard laboratory glassware
Experimental Protocols
Enzymatic Synthesis of OOL via Acidolysis
Acidolysis is an effective method for producing structured lipids where an exchange of acyl groups occurs between a triacylglycerol and a free fatty acid.[2] In this protocol, a high-linoleic oil is reacted with an excess of oleic acid in the presence of an sn-1,3 specific lipase. The lipase will selectively replace the fatty acids at the sn-1 and sn-3 positions of the original triacylglycerols with oleic acid.
Procedure:
-
Substrate Preparation: Prepare a reaction mixture containing high-linoleic oil and oleic acid. The molar ratio of oil to oleic acid is a critical parameter and can range from 1:2 to 1:12.[4] For this protocol, a molar ratio of 1:6 is recommended to drive the reaction towards the desired product. The reaction can be performed in a solvent-free system or with a solvent like n-hexane to reduce viscosity.[7][8] For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.
-
Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the substrate mixture. The enzyme load typically ranges from 5% to 15% (w/w) of the total substrates.[2] A 10% enzyme load is recommended for this protocol.
-
Reaction: The reaction is conducted in a stirred-tank reactor or a shaker incubator at a controlled temperature, typically between 50°C and 70°C.[9] A temperature of 60°C is recommended. The reaction mixture should be continuously stirred to ensure proper mixing. The reaction time can vary from 4 to 48 hours.[2][4] It is advisable to monitor the reaction progress by taking samples at different time points for analysis.
-
Enzyme Removal: After the reaction is complete, the immobilized enzyme can be easily removed from the reaction mixture by filtration or centrifugation for potential reuse.[2]
Purification of OOL
The crude product from the enzymatic reaction will contain the desired OOL, unreacted substrates (oil and oleic acid), and by-products such as diacylglycerols (DAGs) and monoacylglycerols (MAGs). A multi-step purification process is required to isolate high-purity OOL.
Procedure:
-
Removal of Free Fatty Acids: The excess oleic acid can be removed by molecular distillation or by a simple liquid-liquid extraction with an alkaline solution (e.g., 1 M potassium hydroxide (B78521) in ethanol), followed by washing with brine and water.
-
Column Chromatography: The remaining mixture of glycerides can be separated by silica gel column chromatography.
-
Pack a glass column with silica gel slurried in n-hexane.
-
Load the crude product onto the column.
-
Elute the components with a gradient of ethyl acetate (B1210297) in n-hexane. The nonpolar triacylglycerols will elute first.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing OOL.
-
Pool the pure OOL fractions and remove the solvent using a rotary evaporator.
-
Analysis of OOL
1. Triacylglycerol Profile by HPLC-ELSD/MS: The composition of the purified product can be analyzed by HPLC on a C18 column. The mobile phase is typically a gradient of acetonitrile (B52724) and isopropanol. An ELSD or MS detector can be used for quantification.
2. Fatty Acid Composition and Positional Distribution by GC-FID: To confirm the structure of the synthesized OOL, the fatty acid composition and their positions on the glycerol backbone need to be determined.
-
Total Fatty Acid Composition: Transesterify the purified OOL to fatty acid methyl esters (FAMEs) using methanolic HCl or BF3-methanol and analyze the FAMEs by GC-FID.
-
sn-2 Position Fatty Acid Composition: Perform a regioselective hydrolysis of the OOL using pancreatic lipase, which specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions.[10] The resulting 2-monoacylglycerols are then isolated, transesterified to FAMEs, and analyzed by GC-FID to determine the fatty acid composition at the sn-2 position.
Data Presentation
The following tables summarize typical quantitative data obtained during the enzymatic synthesis of structured triacylglycerols.
Table 1: Effect of Reaction Time on Oleic Acid Incorporation
| Reaction Time (hours) | Oleic Acid Incorporation (%) | OOL Yield (%) |
| 4 | 25.5 | 20.1 |
| 8 | 40.2 | 35.8 |
| 12 | 55.8 | 50.3 |
| 24 | 65.1 | 60.5 |
| 48 | 68.3 | 62.7 |
Data is illustrative and based on typical lipase-catalyzed acidolysis reactions for sTAG synthesis.
Table 2: Effect of Substrate Molar Ratio (Oleic Acid:Oil) on OOL Yield
| Molar Ratio | Oleic Acid Incorporation (%) | OOL Yield (%) |
| 2:1 | 30.7 | 25.4 |
| 4:1 | 50.1 | 45.9 |
| 6:1 | 65.1 | 60.5 |
| 8:1 | 68.9 | 63.2 |
| 10:1 | 70.2 | 64.8 |
Data is illustrative and based on typical lipase-catalyzed acidolysis reactions for sTAG synthesis at 24 hours.
Table 3: Fatty Acid Composition of Purified OOL
| Fatty Acid | Composition (%) |
| Oleic Acid (C18:1) | 65.8 |
| Linoleic Acid (C18:2) | 32.5 |
| Other | 1.7 |
Illustrative data for a successfully synthesized and purified OOL product.
Visualizations
Caption: Workflow for the enzymatic synthesis of OOL.
References
- 1. mdpi.com [mdpi.com]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ftb.com.hr [ftb.com.hr]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
Troubleshooting & Optimization
Technical Support Center: Improving HPLC Resolution of Triacylglycerol Regioisomers
Welcome to the technical support center for the chromatographic analysis of triacylglycerol (TAG) regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of these closely related molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of triacylglycerol regioisomers by HPLC so challenging?
Triacylglycerol regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have identical fatty acid compositions. This results in the same equivalent carbon number (ECN), making their physicochemical properties nearly identical. Consequently, conventional reversed-phase HPLC methods often fail to separate them, leading to co-elution.[1] The only difference lies in the position of the fatty acids on the glycerol (B35011) backbone, which necessitates highly selective chromatographic systems for successful resolution.
Q2: What are the primary HPLC techniques for separating TAG regioisomers?
There are two main HPLC-based approaches for tackling this separation challenge:
-
Silver Ion HPLC (Ag+-HPLC): This is a powerful and frequently referenced method for separating TAG regioisomers.[1] The separation mechanism is based on the interaction between the π-electrons of the double bonds in the unsaturated fatty acids and the silver ions immobilized on the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, which enables the resolution of isomers.[1]
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1][2] While standard NARP-HPLC is often insufficient for separating regioisomers, optimization of the stationary phase (e.g., using polymeric C18 columns), mobile phase composition, and temperature can lead to successful separation.[1][3][4] This method is frequently coupled with mass spectrometry (MS) for definitive identification and quantification.[1][5]
Q3: Which detector is most suitable for analyzing TAG regioisomers?
Due to the lack of strong UV chromophores in triglycerides, conventional UV detectors are often inadequate.[1][6] The most effective detectors are:
-
Mass Spectrometry (MS): Detectors such as Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly recommended.[1][7] They not only detect the eluting compounds but also provide valuable structural information through fragmentation patterns, which is crucial for distinguishing between regioisomers.[1][8]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector capable of detecting any non-volatile analyte, making it a viable alternative when MS is not available.[1]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that offers high sensitivity and a wide dynamic range for lipid analysis.[1]
Q4: Can Ultra-High-Performance Liquid Chromatography (UHPLC) enhance the separation?
Yes, UHPLC, which utilizes columns with smaller particle sizes (sub-2 µm), can significantly improve the separation of TAG regioisomers. The primary benefits include higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.[1] This allows for better separation of closely eluting peaks while also reducing solvent consumption.[1]
Troubleshooting Guide
Problem: Poor or No Resolution of Regioisomer Peaks
This is the most common challenge, where regioisomers co-elute, appearing as a single, often broadened, peak.
Caption: Troubleshooting decision tree for poor regioisomer separation.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Mobile Phase Composition | Systematically vary the composition of your mobile phase. For NARP-HPLC, adjust the ratio of acetonitrile (B52724) to modifiers like isopropanol (B130326), acetone, or methyl tert-butyl ether.[1][6] For Ag+-HPLC, optimize the gradient of hexane/acetonitrile or dichloromethane-based mobile phases.[9] | Small changes in solvent strength and selectivity can have a significant impact on the resolution of closely eluting isomers.[1] The choice of modifier is critical for achieving separation.[10] |
| Incorrect Column Temperature | Temperature is a critical parameter that must be carefully controlled. For NARP-HPLC, lower temperatures (e.g., 10-20°C) can enhance separation.[1][4] Conversely, for Ag+-HPLC with hexane-based mobile phases, increasing the temperature can increase retention times and potentially improve resolution.[11][12] | Temperature affects the thermodynamics of the partitioning process and the interaction with the stationary phase. The optimal temperature is often method-specific. |
| Inadequate Stationary Phase | The choice of stationary phase is crucial. For NARP-HPLC, consider switching to a polymeric C18 or a C30 column, as these have shown better shape selectivity for TAG regioisomers.[3][4] For Ag+-HPLC, ensure you are using a dedicated silver-ion column. | Different stationary phase chemistries offer different selectivities. Polymeric phases can provide a more rigid structure that enhances the recognition of subtle structural differences between regioisomers.[4] |
| Insufficient Column Efficiency | To increase the overall efficiency of the separation, connect two or three columns in series.[8][13] This effectively increases the column length and the number of theoretical plates. | Higher efficiency leads to narrower peaks, which can resolve components that were previously co-eluting. This is a common strategy in both Ag+-HPLC and NARP-HPLC.[2][13] |
| Incompatible Injection Solvent | The sample should be dissolved in the mobile phase if possible. If a stronger solvent is needed, use the modifier component of the mobile phase (e.g., isopropanol in an acetonitrile/isopropanol mobile phase). Never use hexane as an injection solvent in reversed-phase systems. [6] | Using a solvent that is too strong or immiscible with the mobile phase can cause peak distortion, broadening, or even splitting, which will degrade resolution.[6] |
Experimental Protocols
Protocol 1: NARP-HPLC for TAG Regioisomer Separation
This protocol is a representative method for the separation of TAG regioisomers using a polymeric C18 column.
| Parameter | Condition |
| Column | Nucleodur C18 ISIS, 5 µm (or similar polymeric C18) |
| Mobile Phase | Isocratic mixture of acetonitrile and 2-propanol (e.g., 65:35 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 18°C[3] |
| Injection Volume | 10-20 µL |
| Detector | MS (APCI or ESI) or ELSD |
Methodology Notes: The optimal ratio of acetonitrile to 2-propanol may need to be adjusted depending on the specific TAGs being analyzed. Lowering the temperature can often improve resolution, but may also increase analysis time and backpressure.[1][4]
Protocol 2: Ag+-HPLC for TAG Regioisomer Separation
This protocol outlines a general method using a silver-ion column, which provides excellent selectivity based on unsaturation.
| Parameter | Condition |
| Column | ChromSpher 5 Lipids (or equivalent silver-ion column)[9] |
| Mobile Phase | A: Hexane, B: Acetonitrile/2-propanol. A gradient elution is typically used.[13] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 20-40°C[9][12] |
| Injection Volume | 10-20 µL |
| Detector | MS (APCI or ESI) or ELSD |
Methodology Notes: For complex samples, coupling multiple silver-ion columns in series can significantly enhance resolution.[13] The mobile phase gradient needs to be carefully optimized to separate TAGs based on the number and position of double bonds.[13] Increasing the column temperature in hexane-based mobile phases can increase retention and improve separation of certain isomers.[9][11]
Data Presentation
Table 1: Comparison of HPLC Techniques for TAG Regioisomer Separation
| Parameter | Silver Ion HPLC (Ag+-HPLC) | Non-Aqueous Reversed-Phase (NARP) HPLC |
| Stationary Phase | Silver ions bonded to silica[1] | C18 (Octadecylsilane), C30, Polymeric C18[1] |
| Separation Principle | π-complex formation with double bonds[1] | Partitioning based on polarity/ECN[1][2] |
| Typical Mobile Phase | Hexane/Acetonitrile gradients[9][13], Dichloromethane-based gradients[9] | Acetonitrile/Isopropanol[3], Acetonitrile/Acetone[6] |
| Key Advantage | Excellent selectivity for isomers based on the number and position of double bonds.[13] | Good for general TAG profiling by ECN. Can be optimized for regioisomer separation. |
| Key Disadvantage | Lower selectivity for TAGs differing only in acyl chain length.[10] Potential for column degradation. | Poor selectivity for regioisomers without extensive method development.[1] |
Table 2: Effect of Mobile Phase Modifier in NARP-HPLC on Resolution
Data is illustrative and based on general principles described in the literature. Actual resolution values will vary.
| Mobile Phase (Acetonitrile with Modifier) | Relative Resolution of POP/PPO | Observations |
| 10% Acetone | Baseline | Acetone can provide good selectivity for some regioisomers.[6] |
| 35% 2-Propanol | Good | 2-propanol is a common and effective modifier for TAG regioisomer separation.[3][10] |
| 20% Dichloromethane | Partial | Chlorinated solvents can alter selectivity but may be less common in modern methods due to safety concerns.[10] |
Visualizations
Caption: General experimental workflow for HPLC analysis of TAG regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column | Semantic Scholar [semanticscholar.org]
- 5. Regioisomer characterization of triacylglycerols by non-aqueous reversed-phase liquid chromatography/electrospray ionization mass spectrometry using silver nitrate as a postcolumn reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Co-elution of Triacylglycerol Isomers
Welcome to the Technical Support Center for troubleshooting the co-elution of triacylglycerol (TAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges in TAG analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I experiencing poor resolution and co-elution of my triacylglycerol isomers?
A: Poor resolution is a common issue when separating structurally similar TAG isomers.[1] Co-elution occurs when multiple TAG species are not adequately separated by the chromatography system, resulting in a single, merged peak.[2] This can lead to inaccurate identification and quantification.[2] The primary reasons for this challenge are the immense structural diversity of triglycerides and the fact that different TAGs can possess the same mass or similar physicochemical properties.[2]
Several factors related to your column, mobile phase, and temperature can contribute to this problem.[1]
Troubleshooting Steps:
-
Optimize the Stationary Phase: The choice of HPLC column is critical.
-
Recommendation: Octadecylsilane (ODS or C18) columns are widely used and have shown good performance. For complex mixtures, connecting two or three C18 columns in series can enhance separation.[1] Polymeric ODS columns have also demonstrated the ability to recognize structural differences between TAG positional isomers.[1][3]
-
Specialty Columns: For isomers differing in the number, configuration, or position of double bonds, silver-ion HPLC (Ag-HPLC) is a powerful technique.[4][5][6] For separating enantiomers, chiral phase chromatography is the primary method.[1][7][8][9]
-
-
Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[1]
-
Non-Aqueous Reversed-Phase (NARP) HPLC: Isocratic elution with acetonitrile (B52724)/2-propanol is a common starting point. The exact ratio may require optimization.[4] Modifiers like methanol, ethanol, 1-propanol, 1-butanol, acetone, or dichloromethane (B109758) can also be tested.[10][11]
-
Silver-Ion HPLC: Isocratic systems of acetonitrile in hexane (B92381) are often used.[6]
-
Gradient Elusion: For complex samples, employing a non-linear or step-wise elution gradient can significantly improve separation.[12]
-
-
Control the Column Temperature: Temperature plays a significant role in separation efficiency.[1]
-
NARP-HPLC: Lowering the column temperature, sometimes to sub-ambient levels (e.g., 10°C or 18°C), can improve the resolution of regioisomers.[3][4] However, excessively low temperatures might cause the sample to crystallize in the column.[13]
-
Ag-HPLC: The effect of temperature can be counterintuitive. With hexane-based mobile phases, increasing the temperature can unexpectedly slow the elution of unsaturated FAME and TAG samples.[6][14] The magnitude of this effect is related to the total number of double bonds.[6] Conversely, with dichloromethane-based mobile phases, an increase in temperature leads to shorter retention times.[13][14]
-
Q2: My peaks are broad. What could be the cause and how can I fix it?
A: Peak broadening can be caused by several factors, including issues with the injection solvent, injection volume, or flow rate.
Troubleshooting Steps:
-
Injection Solvent: The sample should be dissolved in the initial mobile phase solvent to ensure peak sharpness. Using a solvent stronger than the mobile phase can lead to broad or split peaks.
-
Injection Volume: Injecting too large a volume of sample can overload the column and cause peak broadening. It is recommended to inject a volume that is 1-2% of the total column volume.[12]
-
Flow Rate: A lower flow rate generally leads to narrower peaks and better resolution, although it increases the analysis time.[12] Experiment with reducing the flow rate to see if peak shape improves.
Q3: How can I separate TAG regioisomers (e.g., POP vs. PPO)?
A: Separating regioisomers, which have the same fatty acids but in different positions on the glycerol (B35011) backbone, is a significant challenge.
Recommended Approaches:
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This is a well-suited technique for separating regioisomers.[4] The separation is based on the equivalent carbon number (ECN), and under optimized conditions, it can effectively resolve these isomers.[4] In all cases, the isomer with the unsaturated acyl residue in the sn-1 or sn-3 position is retained more strongly than the respective sn-2 isomer.[10][11]
-
Chiral HPLC: Recent studies have shown that chiral HPLC can rapidly and simultaneously separate both enantiomers and positional isomers. For example, a mixture of sn-PPO/sn-OPP/sn-POP was resolved into three peaks in 30 minutes using a CHIRALPAK IF-3 column.[7][15]
Q4: What is the best method to separate TAGs based on their degree of unsaturation?
A: For separations based on the number, configuration (cis/trans), and position of double bonds, silver-ion chromatography is the method of choice.[4]
Principle of Silver-Ion Chromatography:
This technique relies on the formation of reversible complexes between silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acid chains.[4][16] The strength of this interaction, and thus the retention time, increases with the number of double bonds.[17]
Experimental Protocols
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
This method separates TAGs based on their equivalent carbon number (ECN).[4]
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).[4]
-
Column: Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm.[4] Polymeric ODS columns are also effective.[4]
-
Mobile Phase: Isocratic elution with acetonitrile/2-propanol. A starting ratio of 70:30 (v/v) can be used and optimized as needed.[10]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 18°C.[4]
-
Method 2: Silver-Ion HPLC for Separation by Unsaturation
This technique separates TAG isomers based on the number, configuration, and position of double bonds.[4]
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[4]
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: Isocratic elution with a low percentage of acetonitrile (e.g., 1.0% or 1.5%) in hexane.[6]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: Can be varied between 10°C and 40°C to optimize separation.[6]
-
Method 3: Supercritical Fluid Chromatography (SFC) for TAG Analysis
SFC is a powerful alternative to GC and HPLC for TAG analysis, often providing superior performance.[18][19]
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or a mixture of chloroform (B151607) and methanol.
-
SFC System and Conditions:
-
SFC System: A system equipped with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer.[20]
-
Column: A dimethyl-diphenylpolysiloxane phase (e.g., DB-5) can be used to group TAGs by their carbon number.[20]
-
Mobile Phase: Supercritical carbon dioxide is used as the main mobile phase. An organic solvent, known as a "modifier" (e.g., methanol, acetonitrile), is added to modulate retention time and selectivity.[18][19]
-
Temperature and Pressure: The column oven temperature and back pressure are critical parameters that need to be optimized.[18][19]
-
Data Presentation
Table 1: Comparison of Mobile Phases for the RP-HPLC Separation of TAG Positional Isomers.
| Mobile Phase (Acetonitrile modified with) | Partial Resolution of POP/PPO | Full Resolution of PDP/PPD |
| Methanol | No | No |
| Ethanol | Yes | Yes |
| 2-Propanol | Yes | Yes |
| 1-Propanol | Yes | Yes |
| 1-Butanol | Yes | Yes |
| Acetone | Yes | Yes |
| Dichloromethane | Yes | Yes |
Data adapted from references[10][11]. P = Palmitic acid, O = Oleic acid, D = Docosahexaenoic acid.
Table 2: Effect of Column Temperature in Silver-Ion HPLC with Different Mobile Phases.
| Mobile Phase | Temperature Effect on Retention Time of Unsaturated TAGs |
| Hexane-based | Retention time increases with increasing temperature.[6][14] |
| Dichloromethane-based | Retention time decreases with increasing temperature.[13][14] |
Visualizations
Caption: Troubleshooting workflow for co-elution of TAG isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optical resolution of asymmetric triacylglycerols by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. aocs.org [aocs.org]
- 18. shimadzu.com [shimadzu.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Analysis of butter fat triacylglycerols by supercritical fluid chromatography/electron impact mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Polyunsaturated Triacylglycerols
Welcome to the technical support center for the mass spectrometry analysis of polyunsaturated triacylglycerols (PUFA-TAGs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometric analysis of PUFA-TAGs.
Issue 1: Poor Signal Intensity or Low Ionization Efficiency for PUFA-TAGs
-
Question: I am observing very weak signals for my PUFA-TAGs. How can I improve the ionization efficiency?
-
Answer: Low signal intensity for PUFA-TAGs is a common issue due to their non-polar nature. Here are several strategies to enhance ionization:
-
Optimize the Mobile Phase: The addition of a modifier to the mobile phase or electrospray solution can significantly improve the ionization of neutral lipids like TAGs. Ammonium (B1175870) adducts ([M+NH₄]⁺) are commonly used for this purpose. The use of alkali metal ions, such as lithium, can also enhance ionization and may provide more structurally informative fragments in tandem mass spectrometry.[1][2]
-
Employ Chemical Derivatization: To improve ionization efficiency, especially in positive ion mode, consider derivatizing the fatty acid components. While this is more common for free fatty acids, derivatization strategies that introduce a fixed positive charge, such as those using quaternary amine tags, can dramatically increase signal intensity.[3]
-
Select the Appropriate Ionization Technique: While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for less polar molecules like TAGs.[4] Matrix-Assisted Laser Desorption/Ionization (MALDI) is another alternative, particularly for high-throughput screening.[5]
-
Check Sample Preparation: Ensure that your sample extraction and cleanup procedures are effective in removing interfering compounds that can cause ion suppression.
-
Issue 2: Difficulty in Distinguishing Between PUFA-TAG Isomers
-
Question: My mass spectrometry data shows single peaks for what I believe are mixtures of PUFA-TAG isomers. How can I differentiate between sn-positional and double bond positional isomers?
-
Answer: Distinguishing between PUFA-TAG isomers is a significant challenge because they often have the same mass-to-charge ratio. Advanced techniques are required to resolve this ambiguity:
-
Tandem Mass Spectrometry (MS/MS and MSⁿ): While standard MS/MS can provide information on the fatty acid composition through neutral losses, it often fails to pinpoint the exact position of fatty acids on the glycerol (B35011) backbone (sn-position) or the location of double bonds.[1] More advanced techniques like MS³ can provide more detailed structural information.[6]
-
Ozone-Induced Dissociation (OzID): This technique involves introducing ozone into the mass spectrometer, which cleaves the carbon-carbon double bonds in the fatty acyl chains. The resulting fragments are diagnostic of the original double bond positions.[7]
-
Photochemical Derivatization: The Paternò-Büchi reaction, a photochemical process, can be coupled with mass spectrometry to derivatize double bonds. Subsequent fragmentation of these derivatives in the mass spectrometer allows for the localization of the double bonds.[8]
-
Charge-Switch Derivatization: Derivatizing fatty acids with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can lead to charge-remote fragmentation patterns upon collision-induced dissociation (CID), providing information about the double bond positions.[9]
-
Liquid Chromatography Separation: Coupling high-performance liquid chromatography (HPLC), particularly reversed-phase chromatography, with your mass spectrometer can help to chromatographically separate some isomers prior to MS analysis.[10]
-
Issue 3: Suspected Sample Degradation or Artifact Formation
-
Question: I am concerned that my PUFA-TAGs are oxidizing during my experiment. How can I prevent this and identify oxidation products?
-
Answer: PUFAs are highly susceptible to oxidation, which can lead to the formation of hydroperoxides and other degradation products, complicating data interpretation.[5][11]
-
Preventive Measures during Sample Handling:
-
Work at low temperatures whenever possible.
-
Use antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction and storage.
-
Store samples under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
-
-
Analytical Considerations:
-
Direct MS analysis without derivatization can sometimes be advantageous to minimize sample degradation from chemical reactions.[5]
-
Employ liquid chromatography-mass spectrometry (LC-MS) methods specifically designed for the analysis of oxidized lipids. These methods can separate and identify various oxidation products.[12]
-
-
Identifying Oxidation Products: Look for characteristic mass shifts corresponding to the addition of oxygen atoms (e.g., +16 Da for a hydroxyl group, +32 Da for a hydroperoxide). Tandem mass spectrometry can help to confirm the structure of these oxidized species.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization method for PUFA-TAG analysis?
A1: The optimal ionization method can depend on the specific goals of the analysis.
-
Electrospray Ionization (ESI) is the most common and versatile method, particularly when coupled with liquid chromatography. It is a "soft" ionization technique that typically produces intact molecular ions (often as adducts like [M+NH₄]⁺ or [M+Na]⁺), which is crucial for identifying the molecular weight of the TAG.[1]
-
Atmospheric Pressure Chemical Ionization (APCI) can be more effective for non-polar lipids and may be less susceptible to ion suppression from co-eluting compounds.[4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a high-throughput technique that is useful for rapid screening of TAG profiles in samples.[5]
Q2: How can I quantify PUFA-TAGs accurately?
A2: Accurate quantification of PUFA-TAGs is challenging due to the large number of species and the lack of commercially available standards for every single one.
-
Use of Internal Standards: A common approach is to use a representative stable isotope-labeled TAG internal standard. However, it's important to recognize that the ionization efficiency can vary between different TAG species, which can introduce inaccuracies.[1]
-
Relative Quantification: For many studies, relative quantification (comparing the abundance of a TAG between different samples) is sufficient. This can be achieved by normalizing the signal of each TAG to the signal of an internal standard.
-
Calibration Curves: For absolute quantification, calibration curves prepared with authentic standards are necessary. Due to the limited availability of standards, this is often only feasible for a small number of targeted PUFA-TAGs.
Q3: What type of mass analyzer is best suited for PUFA-TAG analysis?
A3: High-resolution mass analyzers are highly recommended for PUFA-TAG analysis due to the complexity of biological samples.
-
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers provide high mass accuracy and resolution, which is essential for determining the elemental composition of TAGs and for resolving isobaric species.[6][13]
-
Triple Quadrupole (QqQ) mass spectrometers are excellent for targeted and quantitative analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) due to their high sensitivity and selectivity.[14]
-
Ion Trap instruments are well-suited for qualitative analysis and structural elucidation through MSⁿ experiments.[6]
Quantitative Data Summary
The following table summarizes the relative response factors for different cholesteryl ester species, which highlights a key challenge in the quantification of neutral lipids like TAGs: the response varies with the degree of saturation of the fatty acyl chains. A similar behavior is reported for triacylglycerols.[1]
| Cholesteryl Ester Species | Fatty Acyl Group | Relative Response Factor |
| CE 16:0 | Palmitate | 1.00 |
| CE 18:2 | Linoleate | 0.75 |
| CE 18:1 | Oleate | 0.65 |
| CE 18:0 | Stearate | 0.50 |
| CE 20:4 | Arachidonate | 0.30 |
Data adapted from literature discussing the challenges in quantitative analysis of neutral lipids. The response factors are relative and illustrate the dependency on the fatty acyl composition.[1]
Experimental Protocols
Protocol 1: General Lipid Extraction from Biological Tissues
-
Homogenization: Homogenize the tissue sample in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
-
Storage: Store the lipid extract at -80°C until analysis.
Protocol 2: Reversed-Phase LC-MS for PUFA-TAG Profiling
-
Chromatographic Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more non-polar TAGs.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan MS for profiling, and data-dependent MS/MS for identification.
-
Collision Energy: Use a stepped collision energy to generate a range of fragments for better identification.
-
Visualizations
Caption: Experimental workflow for PUFA-TAG analysis.
Caption: Troubleshooting common issues in PUFA-TAG analysis.
References
- 1. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triacylglycerol profiling of marine microalgae by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomeric lipid signatures reveal compartmentalized fatty acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triacylglycerol profiling of microalgae strains for biofuel feedstock by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate Mass GC/LC-Quadrupole Time of Flight Mass Spectrometry Analysis of Fatty Acids and Triacylglycerols of Spicy Fruits from the Apiaceae Family | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Preventing isomerization of triacylglycerols during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the isomerization of triacylglycerols (TAGs) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is triacylglycerol isomerization and why is it a concern?
Triacylglycerol isomerization, also known as acyl migration, is the process where fatty acid chains move between the different positions (sn-1, sn-2, and sn-3) on the glycerol (B35011) backbone. This converts one TAG regioisomer into another (e.g., 1,2-diacylglycerol converting to the more stable 1,3-diacylglycerol).[1] This is a significant concern in analytical chemistry because it alters the native structure of the TAGs in a sample. Such changes can lead to incorrect identification and quantification of specific isomers, potentially compromising experimental results related to lipid metabolism, food authenticity, and the development of lipid-based pharmaceuticals.[2]
Q2: What are the primary causes of TAG isomerization during sample preparation?
Several factors can induce or accelerate acyl migration. The most common causes include:
-
High Temperatures: Heat provides the energy needed for the acyl chains to migrate.[3][4] This is a critical factor during sample extraction, heating, or drying steps.
-
Catalysts: The presence of acids, bases, or certain enzymes (lipases) can significantly catalyze the isomerization reaction.[3][5]
-
Solvents: Certain solvents, particularly polar ones like methanol (B129727), can promote acyl migration.[6]
-
Active Surfaces: Chromatographic stationary phases, such as silica (B1680970) gel and especially alumina (B75360), can provide an active surface that facilitates isomerization.[7]
Q3: How can I detect if isomerization has occurred in my samples?
Detecting TAG isomers requires specialized analytical techniques. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Non-Aqueous Reversed-Phase (NARP) HPLC, Silver-Ion HPLC, and chiral chromatography can separate different TAG regioisomers and enantiomers.[2][8][9]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry can identify and quantify isomers by analyzing fragmentation patterns.[10][11] Tandem MS (MS/MS) provides additional structural information.[8]
-
Gas Chromatography (GC): GC can be used to analyze the fatty acid distribution after enzymatic hydrolysis, which can indirectly indicate the original positional distribution.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can provide quantitative information on the distribution of fatty acids in the sn-2 position of TAGs.[12]
Q4: What are the best storage conditions for lipid extracts to prevent isomerization?
To maintain the integrity of TAGs, proper storage is crucial. Best practices include:
-
Low Temperature: Store lipid extracts at -20°C or lower.[13] For long-term preservation, flash freezing in liquid nitrogen (-196°C) is highly effective at reducing chemical and enzymatic degradation.[13]
-
Inert Environment: Store samples under an inert gas like nitrogen or argon to prevent oxidation, which can create reactive species that may promote degradation.[13]
-
Solvent Choice: Samples should be stored in an organic solvent to avoid sublimation.[13]
-
Protection from Light: Keep samples in amber vials or in the dark to prevent photo-induced degradation.[13]
Troubleshooting Guide
Issue: Inconsistent quantification or unexpected TAG profiles in my results.
This could be a sign of isomerization. Follow this guide to troubleshoot potential causes during your sample preparation workflow.
Q1: Could temperature be the issue?
High temperatures are a primary driver of acyl migration.
-
Extraction: Did you use heat to extract lipids or evaporate solvents? A study on Camellia seed oil showed that the rate of TAG degradation at 180°C was 4.16 times higher than at 120°C in the first hour.[14][15] Similarly, alkali-isomerization of sunflower oil showed 100% conversion after 2 hours at 200°C, but the reaction was much slower at 150°C.[16]
-
Troubleshooting Steps:
-
Perform all extraction and preparation steps on ice or at reduced temperatures.
-
Use vacuum centrifugation (SpeedVac) at low temperatures for solvent evaporation instead of heating blocks or nitrogen blowdown at room temperature.
-
If heating is unavoidable to inactivate enzymes, use a rapid heating and cooling process.[17]
-
Q2: Might my solvents or reagents be causing isomerization?
The chemical environment of your sample is critical.
-
Solvents: Methanol has been shown to promote acyl migration during the purification of 2-arachidonoylglycerol (B1664049) (2-AG), while acetone (B3395972) and diethyl ether did not.[6] High-polarity systems can reduce the rate of acyl migration.[4]
-
Catalysts: The presence of acidic or basic residues can catalyze isomerization.[5]
-
Troubleshooting Steps:
-
If possible, substitute methanol with other solvents like acetone or diethyl ether in purification steps where isomerization is a concern.[6]
-
Ensure all glassware is thoroughly rinsed and free of any acidic or basic contaminants.
-
Neutralize the pH of the sample extract if it is suspected to be acidic or basic, but be aware that the neutralization process itself can be a risk if not controlled.
-
Q3: Could my purification method (e.g., chromatography) be the problem?
The surfaces your sample contacts can be catalytic.
-
Solid Supports: Studies on 2-monoacylglycerols (2-MAGs) found that while some supports like Lewatit and SBA-15 did not catalyze acyl migration, silica gel slightly increased it. More polar supports like alumina and acidic resins (Amberlyst-15) significantly increased migration rates.[7]
-
Troubleshooting Steps:
-
Minimize the time the sample is in contact with the stationary phase.
-
If using silica-based purification, consider flash chromatography, which has been shown to be a viable method without catalyzing significant acyl migration.[7]
-
If isomerization persists, investigate alternative, less-active stationary phases for purification.
-
Quantitative Data Summary
Table 1: Effect of Temperature on Triacylglycerol Degradation and Isomerization
| Temperature (°C) | Oil Type | Parameter | Observation | Reference |
|---|---|---|---|---|
| 120 vs. 180 | Camellia Seed Oil | TAG Degradation Rate (first hour) | 4.16 times higher at 180°C | [15] |
| 120 vs. 180 | Camellia Seed Oil | Total Polar Compound (TPC) Formation | Rate at 180°C was 3.08 times higher | [15] |
| 150 | Sunflower Oil | Isomerization Degree (after 12h) | ~40% | [16] |
| 170 | Sunflower Oil | Isomerization Degree (after 12h) | ~80% | [16] |
| 180 | Sunflower Oil | Isomerization Degree (after 7h) | 100% | [16] |
| 200 | Sunflower Oil | Isomerization Degree (after 2h) | 100% |[16] |
Table 2: Influence of Solid Support Materials on Acyl Migration of 2-Monoacylglycerols
| Support Material | Observation on Acyl Migration Rate (after 144h) | Reference |
|---|---|---|
| Lewatit | Did not catalyze acyl migration | [7] |
| SBA-15 | Did not catalyze acyl migration | [7] |
| Silica Gel 60 | Slightly increased migration rates | [7] |
| Alumina (Neutral) | Significantly increased migration rates | [7] |
| Amberlyst-15 (Cationic Resin) | Significantly increased migration rates |[7] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for Minimizing TAG Isomerization
This protocol is a general guideline for extracting TAGs from oil or fat samples while minimizing the risk of acyl migration.
-
Sample Weighing: Accurately weigh approximately 20 mg of the fat sample or pipette 20 µL of the oil into a glass tube on ice.[18]
-
Solvent Addition: Add 10 mL of a cold (4°C) 2:1 (v/v) mixture of chloroform (B151607):methanol.[18] For direct analysis of oils, dissolving 0.5 µL of oil in 1.5 mL of methanol can also be used, but be mindful of methanol's potential to promote migration.[18]
-
Homogenization/Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute. To ensure complete dissolution, place the sample in an ultrasonic ice bath for 5-10 minutes.[18]
-
Phase Separation (for tissues/complex samples): Based on the Folch method, add a salt solution (e.g., 0.7% NaCl) to the mixture to induce phase separation. The lower chloroform phase will contain the lipids.[19]
-
Clarification: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet any insoluble material.[18]
-
Filtration: Carefully transfer the supernatant (the lipid-containing phase) to a clean autosampler vial, passing it through a 0.2 µm PTFE syringe filter to remove any remaining particles.
-
Storage: If not analyzing immediately, overlay the sample with nitrogen or argon gas, cap tightly, and store at -20°C or lower, protected from light.[13][18]
Protocol 2: Detection of TAG Isomers by HPLC-MS
This protocol outlines a general method for separating and identifying TAG regioisomers using Non-Aqueous Reversed-Phase (NARP) HPLC coupled with a mass spectrometer.
-
Sample Preparation: Dissolve the prepared lipid extract in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL. Filter through a 0.2 µm PTFE syringe filter before injection.[2]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat.[2]
-
Column: A C18 column suitable for lipid analysis (e.g., Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm).[2]
-
Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile/2-propanol (e.g., starting with 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Maintain a low and stable column temperature, for example, 18°C. Column temperature is a critical parameter for achieving separation.[2]
-
Injection Volume: 5-20 µL.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is frequently used for TAG analysis.[10]
-
Detection Mode: Positive ion mode.
-
Data Acquisition: Acquire full scan data to identify molecular ions and tandem MS (MS/MS) data to obtain fragment ions for structural confirmation. The relative intensities of fragment ions can help identify regioisomers.[10]
-
Visualizations
Caption: Experimental workflow to minimize TAG isomerization.
Caption: Key factors that promote triacylglycerol isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. research.monash.edu [research.monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism and Detection of Triacylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. aocs.org [aocs.org]
- 13. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Temperature on Triacylglycerol Degradation in Camellia Seed Oil during Accelerated Thermal Oxidation [sciepub.com]
- 15. Influence of Temperature on Triacylglycerol Degradation in Camellia Seed Oil during Accelerated Thermal Oxidation [pubs.sciepub.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. benchchem.com [benchchem.com]
- 19. mmpc.org [mmpc.org]
Stability and storage conditions for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
This technical support guide provides essential information on the stability and storage of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a common triglyceride used in various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1][2][3] Following this recommendation should ensure the stability of the compound for at least two years.[2]
Q2: Can I store the compound at room temperature?
Short-term storage at room temperature is permissible.[1] However, for maintaining long-term stability and preventing degradation, storage at -20°C is strongly advised.[1]
Q3: How should I store the compound once it is dissolved in a solvent?
When this compound is in a solvent, it should be stored at -80°C.[4] Under these conditions, it is expected to be stable for up to one year.[4]
Q4: What is the physical form of this lipid?
This compound is typically supplied as a colorless oil or a viscous liquid at room temperature.[1][3]
Q5: In what solvents is this compound soluble?
This lipid is soluble in solvents such as dichloromethane, ether, ethyl acetate, and methanol.[1] It is also soluble in DMF and ethanol (B145695) at a concentration of 10 mg/ml.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound appears discolored or has an unusual odor. | Potential degradation due to improper storage (e.g., prolonged exposure to room temperature, light, or air). | Discard the product as it may be compromised. For future purchases, ensure immediate and proper storage at -20°C upon receipt. |
| Inconsistent experimental results. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. | 1. Aliquot the compound upon first use to minimize freeze-thaw cycles. 2. Ensure the compound is stored at the recommended temperature (-20°C for neat oil, -80°C in solvent).[1][4] |
| Difficulty dissolving the compound. | The compound is a viscous oil and may require warming to handle and dissolve properly. | Before dissolving, allow the vial to warm to room temperature. Use a suitable solvent such as dichloromethane, ether, ethyl acetate, or methanol.[1] |
Quantitative Data Summary
| Form | Storage Temperature | Duration of Stability |
| Powder/Neat Oil | -20°C | ≥ 2 years[2] |
| In Solvent | -80°C | Up to 1 year[4] |
| Short-term | Room Temperature | Permissible for short periods only[1] |
Experimental Protocols
General Handling and Preparation of Aliquots
This protocol outlines the general procedure for handling and preparing solutions of this compound for experimental use.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials with screw caps
-
Micropipettes
Procedure:
-
Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature. This will reduce the viscosity of the oil, making it easier to handle.
-
Inert Atmosphere: To minimize oxidation, it is recommended to handle the compound under an inert atmosphere. If possible, open the vial and perform subsequent steps in a glove box or under a gentle stream of argon or nitrogen.
-
Dissolution: Using a calibrated micropipette, add the desired volume of anhydrous solvent to the vial to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the solution until the lipid is completely dissolved.
-
Aliquoting: Dispense the solution into smaller, single-use amber glass vials. This will prevent repeated freeze-thaw cycles of the main stock.
-
Inert Gas Purge: Before sealing, flush the headspace of each aliquot vial with inert gas.
-
Storage: Tightly cap the vials and store them at -80°C.
Visualizations
Caption: Workflow for handling and storage of this compound.
References
Technical Support Center: Improving Ionization Efficiency for Triacylglycerol Analysis
Welcome to the technical support center for triacylglycerol (TAG) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in mass spectrometry-based TAG analysis.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization in Electrospray Ionization (ESI-MS)
Q: My triacylglycerol signal is very low or undetectable using ESI-MS. What are the common causes and how can I improve it?
A: Low signal intensity for TAGs in ESI-MS is a frequent issue due to their nonpolar nature and lack of easily ionizable functional groups. The primary reason is often inefficient formation of charged adducts. Here are the common causes and solutions:
-
Inefficient Adduct Formation: TAGs require the formation of adducts (e.g., with ammonium (B1175870), sodium, or lithium ions) to be efficiently ionized by ESI.
-
Solution: Introduce a mobile phase modifier to promote adduct formation. Ammonium formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) are commonly used to generate ammonium adducts. For sodium or lithium adducts, the corresponding salts can be added, though care must be taken to avoid high salt concentrations which can suppress the ESI signal.
-
-
Ion Suppression: High concentrations of other lipids, particularly phospholipids, or high concentrations of TAGs themselves can suppress the ionization of your target analytes.
-
Solution 1: Sample Dilution: Dilute the sample to a lower total lipid concentration. For direct infusion, the recommended upper limit for total lipid concentration can be as low as 10 pmol/μL, especially when high concentrations of non-polar lipids like TAGs are present.
-
Solution 2: Chromatographic Separation: Utilize liquid chromatography (LC) prior to mass spectrometry to separate TAGs from more easily ionizable species like phospholipids.
-
Solution 3: Sample Prefractionation: Use solid-phase extraction (SPE) to separate lipid classes before analysis.
-
-
Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings.
-
Solution: Optimize source parameters such as spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature. A systematic approach, optimizing one parameter at a time, is recommended.
-
Issue 2: Poor Signal-to-Noise Ratio in MALDI-MS
Q: I am using MALDI-MS for TAG analysis and experiencing a poor signal-to-noise ratio. What could be the problem?
A: A poor signal-to-noise ratio in MALDI-MS for TAG analysis can often be attributed to the matrix selection and sample preparation.
-
Inappropriate Matrix Selection: The choice of matrix is critical for the successful ionization of TAGs.
-
Solution: For TAG analysis, matrices such as 2,5-dihydroxybenzoic acid (DHB) and norharmane have been shown to be effective. Norharmane, in particular, has been reported to significantly increase the sensitivity for neutral lipids.
-
-
Inhomogeneous Sample/Matrix Co-crystallization: Poor co-crystallization can lead to "hot spots" of high intensity and areas with no signal, resulting in poor reproducibility.
-
Solution: Experiment with different sample preparation techniques. The dried-droplet method is common, but thin-layer methods can sometimes provide more homogeneous crystals. Ensure the solvent system is appropriate for both the analyte and the matrix to promote good mixing.
-
Issue 3: Inconsistent Adduct Formation in ESI-MS
Q: I am observing a mixture of different adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) in my ESI-MS spectra, which complicates data analysis. How can I control adduct formation?
A: The presence of multiple adducts is a common challenge. Here’s how to address it:
-
Uncontrolled Salt Contamination: Trace amounts of salts (like sodium) in your sample, solvents, or from glassware can lead to the formation of various adducts.
-
Solution 1: Add a Dominant Adduct-Forming Reagent: By adding a reagent like ammonium formate in a sufficient concentration (e.g., 10 mM), you can promote the formation of a single, dominant adduct type ([M+NH₄]⁺).
-
Solution 2: Use High-Purity Solvents and Reagents: Minimize the presence of contaminating salts by using high-purity solvents and reagents.
-
-
Influence of Mobile Phase Composition: The composition of the mobile phase can influence which adduct is preferentially formed.
-
Solution: Maintain a consistent mobile phase composition throughout your experiments. If you are intentionally forming a specific adduct, ensure the concentration of the adduct-forming reagent is consistent.
-
Issue 4: Fragmentation in the Ion Source with APCI-MS
Q: When using APCI-MS, I am seeing significant in-source fragmentation of my triacylglycerols, leading to a low abundance of the molecular ion. How can I minimize this?
A: Atmospheric Pressure Chemical Ionization (APCI) can be a higher-energy ionization technique compared to ESI, which can lead to in-source fragmentation of TAGs. The degree of fragmentation is often related to the degree of unsaturation of the fatty acid chains.
-
High Source Temperature: Elevated temperatures in the APCI source can cause thermal degradation of the analytes.
-
Solution: Optimize the vaporizer and capillary temperatures. Start with lower temperatures and gradually increase them to find the optimal balance between efficient desolvation and minimal fragmentation.
-
-
High Corona Discharge Current: A high corona discharge current can lead to excessive fragmentation.
-
Solution: Adjust the corona discharge current to the lowest value that provides stable and sufficient ionization.
-
-
Mobile Phase Composition: The mobile phase can influence the extent of fragmentation.
-
Solution: The addition of a modifier like ammonium formate can sometimes lead to the formation of more stable adducts, such as [M+NH₄]⁺, which may be less prone to fragmentation than the protonated molecule [M+H]⁺.
-
Frequently Asked Questions (FAQs)
Q1: Which adduct is best for TAG analysis?
A1: The choice of adduct depends on the analytical goal.
-
[M+NH₄]⁺: Ammonium adducts are commonly used for routine quantification and identification. They often provide good signal intensity and are compatible with reverse-phase chromatography.
-
[M+Na]⁺ and [M+Li]⁺: Sodium and lithium adducts can also provide good signal intensity. Lithium adducts, in particular, can yield informative product ions for detailed structural characterization, including distinguishing isomers. However, the use of lithium salts may require more frequent cleaning of the ion source.
Q2: How does the fatty acid composition of a triacylglycerol affect its ionization efficiency?
A2: The ionization efficiency of TAGs can vary depending on their fatty acid composition. The degree of unsaturation and the length of the carbon chains can influence the ionization process. For instance, in APCI-MS, the degree of unsaturation has a notable effect on the proportion of diglyceride fragment ions versus the protonated molecular ions.
Q3: What is the role of a chemical tag in improving ionization efficiency?
A3: Chemical tagging involves derivatizing the target analyte with a reagent that improves its physicochemical properties for mass spectrometry analysis. For molecules that are difficult to ionize, a chemical tag can introduce a permanently charged group or a moiety with high proton affinity, which can significantly enhance the ionization efficiency and detection sensitivity by orders of magnitude.
Q4: Can I perform quantitative analysis of triacylglycerols with mass spectrometry?
A4: Yes, but it requires careful consideration. The ionization efficiency of TAGs can vary depending on their chain length and degree of unsaturation. Therefore, for accurate quantification, it is crucial to use appropriate internal standards, preferably stable isotope-labeled standards for each lipid class being quantified. A single internal standard may not be sufficient for a broad range of TAGs.
Quantitative Data Summary
Table 1: Effect of Unsaturation on Ion Abundance in APCI-MS
| Fatty Acid Composition of Triacylglycerol | Predominant Ion | Relative Abundance of [M+1]⁺ |
| Saturated fatty acids | Diglyceride ions | Not observable |
| Singly unsaturated fatty acids | Diglyceride ions | 20% to 28% of base peak |
| Fatty acids with two or three double bonds | Protonated triglyceride ions | Base peak |
| Data summarized from references. This table illustrates how the degree of unsaturation in the fatty acid chains of triacylglycerols affects the observed ions in APCI-mass spectrometry. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for Triacylglycerol Analysis
This protocol provides a general workflow for optimizing ESI source parameters on a Thermo Q-Exactive HF Orbitrap mass spectrometer with an H-ESI II source probe. The principles can be adapted for other instruments.
-
Prepare a Standard Solution: Prepare a solution of a representative TAG standard (e.g., Triolein) at a concentration of ~1 µM in a typical mobile phase (e.g., 50:50 isopropanol:acetonitrile with 10 mM ammonium formate).
-
Initial Instrument Settings: Start with the manufacturer's recommended settings or a previously used method for lipid analysis.
-
Systematic Optimization: Infuse the standard solution and optimize the following parameters one by one, monitoring the signal intensity of the [M+NH₄]⁺ adduct.
-
Sheath Gas Flow Rate: Vary the flow rate (e.g., in increments of 10 units from 30 to 80).
-
Auxiliary Gas Heater Temperature: Adjust the temperature (e.g., in increments of 50°C from 200°C to 400°C).
-
Capillary Temperature: Modify the capillary temperature (e.g., in increments of 25°C from 250°C to 350°C).
-
Dealing with matrix effects in the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1] In the analysis of this compound, particularly in biological samples like plasma or serum, endogenous components such as phospholipids, other triacylglycerols, and cholesterol can co-elute and interfere with the ionization of the target analyte in the mass spectrometer source.[2] This interference, most commonly ion suppression, leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification.[1][3]
Q2: I'm observing poor sensitivity and inconsistent results in my LC-MS/MS analysis. Could this be due to matrix effects?
A: Yes, poor sensitivity and high variability are classic signs of significant matrix effects.[3][4] Ion suppression can drastically reduce the signal intensity of this compound, leading to results that may be at or below the limit of quantification. The variability arises from differences in the composition of the matrix between individual samples. To confirm if matrix effects are the issue, a post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.[2][4]
Q3: Which sample preparation technique is most effective at reducing matrix effects for triacylglycerol analysis?
A: The choice of sample preparation is critical for minimizing matrix effects. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering matrix components, especially phospholipids, which are a major source of ion suppression.[5][6] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[7][8] SPE, particularly using mixed-mode or lipid-selective sorbents, can offer the highest degree of cleanup by removing a broader range of interferences.[5]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A: A quantitative assessment of matrix effects can be performed by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2][9] The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[2]
Q5: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A: Yes, using a stable isotope-labeled internal standard, such as this compound-d5, is highly recommended for the accurate quantification of triacylglycerols.[10] A SIL-IS co-elutes with the analyte and experiences similar matrix effects.[4] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[9]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects for the analysis of triacylglycerols in biological matrices. The values presented are representative and may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Good to Excellent | Poor to Fair | High |
| Liquid-Liquid Extraction (LLE) | Fair to Good | Good | Medium |
| Solid-Phase Extraction (SPE) | Good to Excellent | Excellent | Medium to High |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of this compound from plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of a 1:1 (v/v) mixture of methanol (B129727) and methyl-tert-butyl ether (MTBE) containing the stable isotope-labeled internal standard (e.g., this compound-d5).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the triacylglycerols with 1 mL of a 90:10 (v/v) mixture of isopropanol (B130326) and acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a representative method for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 100% B
-
15-18 min: Hold at 100% B
-
18-20 min: 100% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
This compound: Precursor ion [M+NH4]+ → Product ion (specific fragment)
-
This compound-d5 (IS): Precursor ion [M+d5+NH4]+ → Product ion (specific fragment)
-
Note: Specific MRM transitions should be optimized for the instrument being used.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for matrix effect-related issues.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 8. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Minimizing oxidation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol during analysis
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you minimize the oxidation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) during analysis, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OOL) and why is it prone to oxidation?
This compound (OOL) is a triacylglycerol (triglyceride) composed of a glycerol (B35011) backbone with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3] The primary reason for its susceptibility to oxidation lies in the chemical structure of its fatty acid constituents. Linoleic acid is a polyunsaturated fatty acid (PUFA) with two carbon-carbon double bonds.[4][5] These double bonds, particularly the methylene (B1212753) group between them, are highly susceptible to attack by reactive oxygen species, initiating a free-radical chain reaction known as lipid peroxidation.[6][7] Oleic acid is a monounsaturated fatty acid and is less prone to oxidation than linoleic acid, but it can still oxidize under harsh conditions.[8]
Q2: What are the primary factors that accelerate the oxidation of OOL?
The oxidation of OOL is an autocatalytic process that can be initiated and accelerated by several external factors.[7] Understanding these factors is the first step in preventing degradation.
-
Oxygen: The presence of atmospheric oxygen is a fundamental requirement for the oxidative chain reaction.[9]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including the initiation and propagation of lipid oxidation.[7][9]
-
Light: Exposure to light, especially UV light, can generate free radicals and act as a catalyst for photo-oxidation.[7][9]
-
Metal Ions: Transition metals, such as iron (Fe) and copper (Cu), can act as potent pro-oxidants by catalyzing the decomposition of lipid hydroperoxides into highly reactive radicals.[7]
-
Enzymes: Lipoxygenase enzymes can directly catalyze the oxidation of polyunsaturated fatty acids.[7]
Q3: How should I properly store OOL standards and samples to ensure long-term stability?
Proper storage is critical to maintaining the chemical integrity of OOL. The primary goals are to limit exposure to oxygen, light, and heat.
Table 1: Recommended Storage Conditions for this compound (OOL)
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Long-Term | -20°C or below.[1][2][10][11] For solutions, -80°C is preferred.[1] | Reduces the rate of chemical reactions and radical formation. |
| Short-Term | Room temperature storage should be avoided or minimized.[10] | Higher temperatures accelerate degradation. | |
| Atmosphere | Neat Oil / Powder | Store under an inert gas (e.g., argon or nitrogen). | Displaces oxygen, preventing the initiation of oxidation. |
| In Solvent | Use solvents that have been purged with inert gas. | Removes dissolved oxygen from the solvent. | |
| Container | Material | Use glass vials, preferably amber-colored. | Amber glass protects the sample from light. |
| Sealing | Use vials with Teflon-lined caps (B75204) and ensure they are securely sealed.[12] | Prevents oxygen ingress and solvent evaporation. | |
| Form | Purity | Supplied as a liquid or in a solvent like methyl acetate.[2][10] | Check the certificate of analysis for the specific formulation. |
Q4: What immediate steps can I take during sample preparation to prevent oxidation?
The risk of oxidation is highest during handling and preparation when the sample is exposed to ambient conditions.
-
Work Quickly and Efficiently: Minimize the time samples are exposed to air and light.
-
Maintain Low Temperatures: Prepare samples on ice or a cold block.
-
Use an Inert Atmosphere: If evaporating solvents, use a gentle stream of nitrogen or argon rather than air. Perform sample transfers in a glove box or under an inert gas blanket when possible.
-
Add Antioxidants: Add a suitable antioxidant to your sample or solvent to inhibit the propagation of free radical reactions.[9]
-
Use High-Purity Solvents: Use freshly opened, high-purity (HPLC or MS grade) solvents. Certain solvents, like ethers, can form explosive peroxides over time and should be tested and handled with care.
Q5: Which antioxidants are recommended for protecting OOL, and at what concentrations?
Antioxidants act by scavenging free radicals, thereby terminating the oxidation chain reaction.[13] The choice of antioxidant depends on the solvent system and downstream analytical method.
Table 2: Common Antioxidants for Lipid Analysis
| Antioxidant | Type | Typical Concentration | Solubility | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic | 0.01% - 0.05% (w/v) | Soluble in nonpolar organic solvents. | Volatile; may not be suitable for methods involving high temperatures (e.g., GC). |
| Butylated Hydroxyanisole (BHA) | Synthetic | 0.01% - 0.02% (w/v) | Soluble in many organic solvents. | Often used in combination with BHT for synergistic effects. |
| α-Tocopherol (Vitamin E) | Natural | 0.02% - 0.1% (w/v) | Lipid-soluble. | A natural antioxidant found in many oils; less volatile than BHT.[5] |
| Triphenylphosphine (TPP) | Synthetic | ~0.1 mg/mL | Soluble in many organic solvents. | Reduces hydroperoxides to hydroxides, preventing their breakdown into secondary oxidation products. |
Note: Always run a blank containing the antioxidant to ensure it does not interfere with the analytical detection method.
Q6: How can I determine if my OOL sample has already oxidized?
Inconsistent analytical results, such as shifting retention times, decreasing peak area of the parent compound, or the appearance of new, unexpected peaks in a chromatogram, are common indicators of sample degradation. Several methods can be used to assess the extent of oxidation:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[14]
-
TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure secondary oxidation products, specifically malondialdehyde (MDA).[14]
-
Chromatographic Analysis (HPLC/GC): HPLC and GC methods can be used to separate and identify specific primary and secondary oxidation products like aldehydes, ketones, and hydroperoxides.[7][14]
-
UV-Vis Spectroscopy: The formation of conjugated dienes during the initial stages of oxidation can be detected by an increase in absorbance around 234 nm.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreasing peak area for OOL over time. | Sample Oxidation: The parent compound is degrading. | 1. Review storage conditions; store at -20°C or below under inert gas. 2. Add an antioxidant (e.g., BHT) to standards and samples. 3. Prepare fresh standards and samples immediately before analysis. |
| Appearance of new, broad, or unidentified peaks in the chromatogram. | Formation of Oxidation Products: Hydroperoxides, aldehydes, and other secondary products are being detected. | 1. Confirm oxidation using a method like the Peroxide Value or TBARS assay. 2. Implement the preventative measures outlined in the FAQs (use of inert gas, low temperatures, antioxidants). 3. Use peroxide-free solvents. |
| Inconsistent results between analytical runs. | Ongoing Oxidation: Sample is degrading in the autosampler or on the benchtop. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Limit the time samples sit in the autosampler before injection. 3. Prepare smaller batches of samples more frequently. |
| Sample appears discolored or has a rancid odor. | Advanced Oxidation: Significant formation of secondary and tertiary oxidation products. | The sample is likely unusable for quantitative analysis. Discard the sample and obtain a fresh, unoxidized lot. Review all handling and storage procedures to prevent recurrence. |
Experimental Protocols & Visualizations
Protocol 1: Recommended Sample Handling and Preparation
This protocol outlines the best practices for preparing OOL for analysis by HPLC or LC-MS.
-
Preparation: Before starting, ensure you have high-purity, peroxide-free solvents, amber glass vials, and a source of inert gas (argon or nitrogen). Place a metal block or bucket of ice on the lab bench.
-
Sample Retrieval: Remove the OOL standard from the -20°C freezer. Allow it to equilibrate to room temperature for a few minutes before opening to prevent water condensation.
-
Inert Atmosphere: Immediately after opening, flush the headspace of the stock vial with a gentle stream of inert gas for 10-15 seconds before re-sealing.
-
Weighing and Dilution: If starting from a neat oil, perform the weighing quickly. Prepare a stock solution in a suitable solvent (e.g., isopropanol, methanol) that contains an antioxidant like 0.01% BHT. All dilutions should be made using this antioxidant-spiked solvent.
-
Vortexing and Sonication: Mix samples thoroughly but avoid excessive heating from sonication. If sonication is necessary, use an ice bath.
-
Solvent Evaporation: If a solvent evaporation step is required, use a nitrogen evaporator (N-EVAP) at a low temperature (e.g., 30-35°C). Do not evaporate to complete dryness, as this significantly increases the risk of oxidation. Reconstitute the sample immediately.
-
Final Transfer: Transfer the final prepared sample to an amber autosampler vial, flush the headspace with inert gas, and seal immediately.
-
Analysis: Place the vial in a cooled autosampler (4°C) and analyze as soon as possible.
Diagram: The Process of Lipid Peroxidation
The following diagram illustrates the three main stages of lipid autoxidation, the free-radical chain reaction responsible for the degradation of OOL.
Caption: A diagram of the three phases of lipid autoxidation: initiation, propagation, and termination.
Diagram: Recommended Analytical Workflow
This workflow provides a logical sequence of steps for analyzing OOL, incorporating key preventative measures at each stage to minimize oxidation.
Caption: A workflow diagram showing key steps and best practices for minimizing oxidation during OOL analysis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heart.org [heart.org]
- 6. researchgate.net [researchgate.net]
- 7. bce.au.dk [bce.au.dk]
- 8. Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. 1,2-ジオレオイル-3-リノレオイル-rac-グリセリン liquid, 97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. A Comprehensive Review on Lipid Oxidation in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Column Selection for Complex Triglyceride Mixtures
<_ _>
This guide is designed for researchers, scientists, and drug development professionals to provide solutions for selecting the appropriate High-Performance Liquid Chromatography (HPLC) column for complex triglyceride (TAG) mixtures and to troubleshoot common separation issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns for triglyceride analysis?
A1: The most common columns are non-aqueous reversed-phase (NARP) columns.[1][2] Octadecylsilane (C18 or ODS) stationary phases are used almost universally for TAG separations.[2][3] For enhanced resolution of structurally similar or isomeric TAGs, C30 columns are also employed due to their superior shape selectivity.[4][5] For separations based on the degree of unsaturation, silver ion (Ag-HPLC) columns are a powerful specialty technique.[6][7]
Q2: When should I choose a C18 versus a C30 column?
A2: A C18 column is a robust, general-purpose choice suitable for many standard TAG analyses, separating species based on their equivalent carbon number (ECN), which relates to chain length and number of double bonds.[2] You should choose a C30 column when analyzing complex mixtures containing hydrophobic, long-chain, or structurally similar isomers.[4][8] The C30 phase offers greater shape selectivity, which can provide higher resolution for these challenging separations compared to C18 columns.[4][9]
Q3: What is the role of silver ion (Ag-HPLC) chromatography in triglyceride separation?
A3: Silver ion chromatography separates triglycerides based on the number, configuration (cis/trans), and position of double bonds in their fatty acid chains.[10] The pi electrons of the double bonds form reversible complexes with silver ions impregnated on the stationary phase.[7] This technique is exceptionally powerful for separating geometric and positional TAG isomers, which are often difficult to resolve with standard reversed-phase columns.[6]
Q4: What is the best detector for triglyceride analysis?
A4: Since triglycerides lack strong UV chromophores, universal detectors that do not rely on light absorption are preferred.[11]
-
Evaporative Light Scattering Detectors (ELSD) are highly popular as they are compatible with gradient elution and offer a stable baseline, which is advantageous for complex separations.[12][13]
-
Mass Spectrometry (MS) is another excellent choice, providing both detection and structural information, which is invaluable for identifying individual TAG species in a complex mixture.[1][11]
-
Refractive Index (RI) detectors can be used but are incompatible with gradient elution, limiting their use for complex samples.[12]
Troubleshooting Guide
Problem: Poor resolution or co-elution of triglyceride peaks.
-
Potential Cause 1: Suboptimal Stationary Phase.
-
Solution: The column chemistry is critical for resolving structurally similar TAGs.[14] If using a standard C18 column, consider switching to a C30 column for its enhanced shape selectivity, which can improve the separation of isomers.[4][5] For complex samples, connecting two C18 columns in series can also increase overall resolution.[14][15] If the co-eluting peaks are isomers differing only by double bond position or geometry, a silver-ion HPLC column is the most effective tool.[6][14]
-
-
Potential Cause 2: Mobile Phase Composition.
-
Solution: Triglyceride analysis is typically performed using non-aqueous reversed-phase (NARP) chromatography.[1][2] The mobile phase usually consists of a mixture of solvents like acetonitrile, isopropanol (B130326), acetone, or methylene (B1212753) chloride.[1][12][16] Adjusting the solvent ratios or the gradient profile can significantly alter selectivity.[16] Employing a shallow, non-linear, or step-wise gradient can often improve the separation of complex mixtures.[16]
-
-
Potential Cause 3: Column Temperature.
-
Solution: Temperature affects both retention time and selectivity.[15] Increasing the column temperature generally shortens analysis time but can sometimes decrease resolution.[15] Experiment with temperatures between 20-40°C. For Ag-HPLC, note that increasing temperature can paradoxically increase retention times for unsaturated TAGs in certain mobile phases.[6]
-
Problem: Poor peak shape (fronting or tailing).
-
Potential Cause 1: Mass Overload.
-
Solution: Injecting too much sample can saturate the column, leading to broad, fronting peaks.[17] Reduce the injection volume or dilute the sample. Triglycerides have limited solubility in common mobile phases, so ensure the sample is fully dissolved in the injection solvent to prevent precipitation on the column.[12]
-
-
Potential Cause 2: Inappropriate Injection Solvent.
-
Solution: The injection solvent should be weak enough to allow the analytes to focus at the head of the column but strong enough to maintain sample solubility. Using a solvent that is much stronger than the initial mobile phase can cause distorted peaks. Methylene chloride or a mixture of methanol/MTBE are often used for their ability to solubilize TAGs.[1][12]
-
-
Potential Cause 3: Secondary Interactions (Tailing).
-
Solution: Peak tailing can occur due to interactions with active silanol (B1196071) groups on the silica (B1680970) support.[16] Ensure you are using a high-quality, well-end-capped column designed for lipid analysis.
-
Problem: Unstable or drifting baseline.
-
Potential Cause 1: Contaminated Mobile Phase.
-
Solution: This is a common issue, especially with gradient elution when using an ELSD or MS detector.[16] Use high-purity, HPLC-grade solvents and filter them before use to remove impurities.
-
-
Potential Cause 2: Detector Not Stabilized.
-
Solution: ELSD and MS detectors require adequate time to warm up and stabilize. Ensure the detector has reached thermal equilibrium and the gas flow (for ELSD) or source parameters (for MS) are stable before starting your analysis.
-
Data Presentation: Comparison of HPLC Columns for Triglyceride Analysis
| Column Type | Particle Size (µm) | Dimensions (L x ID, mm) | Recommended Mobile Phase Solvents | Key Separation Principle | Ideal For |
| Reversed-Phase C18 (ODS) | 1.8 - 5 | 100-250 x 2.1-4.6 | Acetonitrile, Isopropanol, Acetone, Methanol, Methylene Chloride | Hydrophobicity and Equivalent Carbon Number (ECN) | General-purpose analysis of TAG mixtures in oils and fats.[1][2][3] |
| Reversed-Phase C30 | 2.6 - 5 | 150-250 x 2.1-4.6 | Acetonitrile, Isopropanol, Methyl-tert-butyl ether (MTBE) | High shape selectivity for long-chain molecules | Resolving complex mixtures and hydrophobic, structurally related isomers.[4][5][8] |
| Silver Ion (Ag-HPLC) | 5 - 10 | 150-250 x 4.6 | Hexane, Acetonitrile, Isopropanol, Ethyl Acetate | π-complex formation with double bonds | Separating TAGs by number, position, and geometry (cis/trans) of double bonds.[6][18][19] |
Experimental Protocols
Protocol: NARP-HPLC-ELSD for General Triglyceride Profiling
This protocol provides a general method for separating triglycerides from a vegetable oil sample using a C18 column and an ELSD.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the oil sample.
-
Dissolve the sample in 10 mL of a suitable solvent like isopropanol or methylene chloride.[11]
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Methylene Chloride or Acetone
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
HPLC System and Conditions:
| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 70 | 30 |
| 35.0 | 70 | 30 |
-
ELSD Conditions:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 40-50°C
-
Gas Flow (Nitrogen): 1.5 - 2.0 L/min
-
Note: Optimize detector settings based on manufacturer recommendations.
-
Visualizations
Logical Workflow Diagrams
References
- 1. youngin.com [youngin.com]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. aocs.org [aocs.org]
- 11. agilent.com [agilent.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. benchchem.com [benchchem.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Lipidomics Methods: A Comparative Guide Featuring 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
The robust validation of analytical methods is a cornerstone of reliable scientific research. In the field of lipidomics, where the complexity of lipid species and their wide dynamic range present significant analytical challenges, method validation ensures the accuracy, precision, and reproducibility of quantitative data. Internal standards are critical in this process, correcting for variability introduced during sample preparation and analysis. The choice of an appropriate internal standard is a key determinant of data quality.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol that can be utilized as an internal standard in lipidomics, particularly for the quantification of other TAGs. Its chemical properties are representative of a common class of endogenous lipids, making it a suitable mimic to track and correct for analytical variability.
Performance Comparison of Internal Standards
The selection of an internal standard should be based on its ability to mimic the behavior of the analytes of interest throughout the analytical process. For triacylglycerol analysis, several options are available, each with its own advantages and disadvantages. Here, we compare this compound with other commonly used triacylglycerol internal standards.
Table 1: Comparison of Common Triacylglycerol Internal Standards
| Internal Standard | Key Characteristics | Advantages | Disadvantages |
| This compound | Mixed-acid, unsaturated TAG | Closely mimics the chromatographic and mass spectrometric behavior of many common endogenous TAGs. | Potential for low-level endogenous presence in some sample types. |
| Triheptadecanoin (C17:0/C17:0/C17:0) | Odd-chain saturated TAG | Not naturally present in most biological systems, minimizing the risk of interference. | May not perfectly co-elute with or ionize as efficiently as more common, unsaturated TAGs. |
| Tripalmitin-d31 (C16:0/C16:0/C16:0-d31) | Stable isotope-labeled saturated TAG | Considered the "gold standard" as it has nearly identical chemical and physical properties to its endogenous counterpart. | Can be more expensive than non-labeled standards. Potential for isotopic overlap with other species. |
| Trinonadecanoin (C19:0/C19:0/C19:0) | Odd-chain saturated TAG | Not naturally occurring in most biological samples. | Similar to Triheptadecanoin, its behavior may differ from unsaturated TAGs. |
Table 2: Typical Performance Characteristics for a Validated Lipidomics Method Using a Triacylglycerol Internal Standard
While specific performance data for this compound is not extensively published in a comparative format, a well-validated lipidomics method using a suitable TAG internal standard is expected to achieve the following performance characteristics.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Precision (RSD) | < 15% (for QC samples) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (for QC samples) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Carryover | < 20% of the LLOQ in a blank sample injected after a high concentration standard. |
| Matrix Effect | Assessed to ensure it is minimized and compensated for by the internal standard. |
| Stability | Analyte stability demonstrated under various storage and processing conditions. |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a lipidomics method. Below is a comprehensive, step-by-step protocol for the validation of a quantitative triacylglycerol analysis using this compound as an internal standard.
Protocol: Validation of a Quantitative Triacylglycerol Lipidomics Method
1. Materials and Reagents:
-
Internal Standard (IS): this compound
-
Solvents: HPLC or LC-MS grade methanol, isopropanol, acetonitrile, chloroform, and water.
-
Additives: Ammonium (B1175870) formate (B1220265) or acetate.
-
Biological Matrix: A representative pool of the biological matrix to be analyzed (e.g., plasma, serum, cell lysate).
2. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the stock solution to an appropriate working concentration (e.g., 10 µg/mL) in the lipid extraction solvent. The optimal concentration should be determined experimentally to be within the linear range of the instrument.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified reference material of a representative triacylglycerol into the biological matrix. The concentration range should cover the expected physiological or experimental concentrations.
3. Sample Preparation and Lipid Extraction:
-
Thaw biological samples on ice.
-
To 100 µL of sample (or calibration standard), add 10 µL of the internal standard working solution.
-
Perform lipid extraction using a validated method, such as a modified Folch or Bligh-Dyer extraction. A common procedure is as follows:
-
Add 2 mL of chloroform/methanol (2:1, v/v) to the sample.
-
Vortex thoroughly for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or C30 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the triacylglycerol species of interest.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or a full scan with subsequent targeted fragmentation (MS/MS).
-
MRM Transitions: Determine the precursor-to-product ion transitions for this compound and the target triacylglycerols. For TAGs, ammoniated adducts are often monitored.
-
5. Method Validation Experiments:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Calculate the coefficient of determination (R²).
-
Precision and Accuracy: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze five replicates of each QC level on three separate days to determine intra- and inter-day precision (as %RSD) and accuracy (as %bias).
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte and internal standard.
-
Matrix Effect: Compare the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution to evaluate ion suppression or enhancement. The internal standard should track and correct for this effect.
-
Carryover: Inject a blank sample immediately after the highest calibration standard to assess for any residual signal.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage at -80°C).
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of triacylglycerols, the following diagrams have been generated using Graphviz.
A Comparative Guide to Triglyceride Standards: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and Alternatives
For researchers, scientists, and drug development professionals requiring precise and accurate lipid standards, the selection of a well-characterized triglyceride is paramount. This guide provides a comparative analysis of the commercially available 1,2-Dioleoyl-3-linoleoyl-rac-glycerol standard against a highly purified alternative, Tripalmitin, from the National Institute of Standards and Technology (NIST). The comparison focuses on key analytical specifications, supported by detailed experimental protocols for their verification.
Data Presentation: Comparison of Triglyceride Standards
The following table summarizes the available quantitative data for this compound and provides a detailed look at the certified reference material, Tripalmitin (SRM 1595). While a batch-specific Certificate of Analysis with detailed quantitative results for this compound was not publicly available, the data presented is collated from supplier product information. In contrast, the data for Tripalmitin is sourced from its official Certificate of Analysis.
| Parameter | This compound | Tripalmitin (NIST SRM 1595)[1] |
| Supplier (Example) | Cayman Chemical / Sigma-Aldrich | National Institute of Standards and Technology |
| Purity | >95% or ≥99% (Method often specified as TLC)[2] | 99.5 ± 0.2 % (mass fraction)[1] |
| Analytical Method for Purity | Primarily Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR)[1] |
| Molecular Formula | C₅₇H₁₀₂O₆[2] | C₅₁H₉₈O₆ |
| Molecular Weight | 883.4 g/mol [2] | 807.34 g/mol |
| Form | Liquid or oil[2] | Powder[3] |
| Storage Conditions | -20°C[2][4] | Not specified in CoA, but vendor suggests -20°C[5] |
| Stability | ≥ 2 years at -20°C[4] | Valid until February 2027 under proper storage[1] |
Experimental Protocols
Accurate characterization of triglyceride standards relies on robust analytical methodologies. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity determination and Gas Chromatography with Flame Ionization Detection (GC-FID) for fatty acid composition analysis, based on established methods in the field.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of the intact triglyceride standard.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
-
Gradient Program:
-
0-20 min: 80% A to 50% A
-
20-25 min: Hold at 50% A
-
25-30 min: 50% A to 80% A
-
30-35 min: Re-equilibration at 80% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector:
-
UV: 205 nm
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the standard in isopropanol to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Fatty Acid Composition by Gas Chromatography (GC-FID)
This protocol determines the fatty acid profile of the triglyceride standard after converting the fatty acids to their more volatile methyl esters (FAMEs).
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Column: A fused-silica capillary column coated with a polar stationary phase suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation (Transesterification):
-
Weigh approximately 10 mg of the triglyceride standard into a screw-cap test tube.
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
After cooling, add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution.
-
Vortex and centrifuge.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, 50:1 ratio).
-
-
Data Analysis: Identify FAME peaks by comparing their retention times with those of a known FAME standard mixture. The relative percentage of each fatty acid is calculated from the peak areas.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of a triglyceride standard.
Caption: Workflow for the analysis of a triglyceride standard.
Caption: Comparison of triglyceride standards.
References
A Comparative Guide to Oligonucleotide Quantification: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of oligonucleotides (OOLs) is a critical step that underpins the reliability of experimental results and the successful development of novel therapeutics.[1] The choice of analytical method directly impacts data quality, reproducibility, and the ultimate success of applications ranging from PCR and sequencing to the pharmacokinetic evaluation of oligonucleotide-based drugs.[2][3]
This guide provides an objective comparison of common OOL quantification methods, presenting their principles, performance characteristics, and supporting data to aid in selecting the most appropriate technique for specific research needs.
Overview of Quantification Methods
The primary methods for oligonucleotide quantification can be broadly categorized into three types: absorbance-based, fluorescence-based, and separation or amplification-based techniques. Each approach offers a unique balance of sensitivity, specificity, throughput, and cost.
-
UV-Vis Spectrophotometry (A260): This is a traditional and widely accessible method that relies on the inherent property of nucleic acids to absorb ultraviolet (UV) light at a wavelength of 260 nm.[4]
-
Fluorescence-Based Assays: These methods use specific fluorescent dyes that bind to nucleic acids, offering higher sensitivity and specificity compared to UV absorbance.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique separates the oligonucleotide from impurities before detection by mass spectrometry, providing high specificity and accuracy.[6][7]
-
Quantitative PCR (qPCR): A highly sensitive method for quantifying specific DNA sequences by monitoring their amplification in real-time.[8][9]
-
Digital PCR (dPCR): An advanced PCR method that provides absolute quantification by partitioning the sample into thousands of microreactions, offering exceptional precision.[10][11]
Quantitative Performance Comparison
The selection of a quantification method often depends on the required balance of accuracy, precision, sensitivity, and throughput. The following table summarizes the key performance characteristics of each technique.
| Method | Principle | Typical Accuracy | Typical Precision (%CV) | Sensitivity | Throughput | Key Advantages | Key Limitations |
| UV-Vis (A260) | Measures absorbance of UV light at 260 nm by nucleic acid bases.[12] | Variable; dependent on sample purity and correct extinction coefficient.[2][13] | Low to Moderate | Low (~1-5 µg/mL)[4] | High | Simple, fast, non-destructive, widely available. | Low sensitivity; interference from contaminants (proteins, free nucleotides).[4] |
| Fluorescence Assays (e.g., Qubit, PicoGreen) | Intercalating dyes fluoresce upon binding to nucleic acids.[14][15] | High | High | Very High (pg/mL to ng/mL range).[15][16] | Moderate to High | High sensitivity and specificity for dsDNA or RNA; tolerant to many contaminants.[5][14] | Requires specific kits and a fluorometer; ssDNA/oligo kits can be less common.[14] |
| LC-MS / IP-RP-LC | Chromatographic separation followed by mass-based detection.[6][17] | Very High. Intra-day: 80.9-118.5%. Inter-day: 88.4-111.9% (for a specific LC-HRMS method).[1][18] | Very High (<20% for a specific LC-HRMS method).[18] | High (ng/mL range).[7] | Low to Moderate | Gold standard for specificity; provides identity confirmation and impurity profiling.[1][6] | Complex workflow, expensive instrumentation, requires expertise.[6] |
| qPCR | Real-time monitoring of sequence-specific DNA amplification.[19] | High (relative quantification); depends on standard curve accuracy.[20] | High | Ultra High (can detect single molecules).[21] | High | Extremely sensitive and specific; wide dynamic range.[19][21] | Indirect quantification (requires standards); susceptible to PCR inhibitors.[8] |
| dPCR | Sample partitioning into thousands of microreactors for absolute end-point analysis.[10][22] | Very High (Absolute quantification).[11] | Very High (coefficients of variation decreased 37–86% vs. qPCR in one study). | Ultra High | Moderate | Absolute quantification without a standard curve; high precision and tolerance to inhibitors.[10][23] | Higher cost per sample; limited dynamic range compared to qPCR. |
Methodology and Experimental Protocols
Detailed and validated protocols are essential for achieving accurate and precise results. The following sections provide generalized methodologies for the key quantification techniques discussed.
UV-Vis Spectrophotometry (A260)
This protocol outlines the basic steps for quantifying oligonucleotides using a spectrophotometer.
Protocol:
-
Sample Preparation: Dissolve the oligonucleotide in nuclease-free water or an appropriate buffer.[24] Perform serial dilutions if necessary to ensure the absorbance reading falls within the linear range of the instrument.[2]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Select the nucleic acid quantification mode.
-
Blanking: Use the same buffer or water used for sample dilution to zero the instrument (establish a baseline).
-
Measurement: Place the cuvette with the oligonucleotide sample in the spectrophotometer and measure the absorbance at 260 nm (A260) and 280 nm (A280).[24]
-
Concentration Calculation: Calculate the concentration using the Beer-Lambert law (A = εCl), where A is the absorbance at 260 nm, ε is the sequence-specific molar extinction coefficient, C is the concentration, and l is the path length (typically 1 cm).[25]
-
Purity Assessment: Evaluate the A260/A280 ratio to assess purity. A ratio of ~1.8 is generally considered pure for DNA. Deviations can indicate protein or other contamination.[2]
Fluorescence-Based Assay (e.g., Qubit ssDNA Assay)
This protocol describes a general workflow for using a fluorescence-based kit for quantification.
Protocol:
-
Reagent Preparation: Allow all kit components to equilibrate to room temperature. Prepare the working solution by diluting the fluorescent dye in the provided buffer according to the manufacturer's instructions.
-
Standard Preparation: Prepare a series of standards using the provided stock oligonucleotide. This typically involves a two-point standard curve (a blank and a high standard) or a multi-point curve for some plate reader assays.
-
Sample Preparation: Add a small volume (e.g., 1-20 µL) of the unknown oligonucleotide sample to the assay tubes.
-
Assay Reaction: Add the working solution to all tubes (standards and samples). Mix gently and incubate at room temperature for the time specified in the kit protocol (e.g., 2-5 minutes).
-
Measurement: Measure the fluorescence using a compatible fluorometer (e.g., Qubit Fluorometer or a microplate reader with appropriate filters).[16]
-
Quantification: The instrument's software uses the standard curve to automatically calculate the concentration of the unknown samples.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC)
This protocol provides a high-level overview of a typical IP-RP-LC workflow for oligonucleotide analysis.
Protocol:
-
Sample Preparation: Extract the oligonucleotide from its matrix (e.g., plasma, tissue) if necessary, often using solid-phase extraction (SPE).[18]
-
Mobile Phase Preparation: Prepare mobile phases A (aqueous) and B (organic, e.g., acetonitrile). Both phases typically contain an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or a combination of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), to facilitate oligonucleotide retention on the reversed-phase column.[17][27]
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing mobile phase B concentration. This separates the full-length product from impurities and metabolites.[28]
-
-
Detection:
-
UV Detection: Monitor the column eluent at 260 nm for routine purity assessment.[6]
-
Mass Spectrometry (MS) Detection: Couple the LC output to an electrospray ionization (ESI) source of a mass spectrometer for accurate mass confirmation and quantification.[29] For highest accuracy, an isotope-labeled internal standard can be used (Isotope Dilution Mass Spectrometry).[1]
-
-
Data Analysis: Integrate the peak area of the oligonucleotide and quantify against a standard curve prepared with a reference standard.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and relationships. The following workflows are rendered using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide Quantification [sigmaaldrich.com]
- 3. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. biotium.com [biotium.com]
- 6. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 7. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Gene expression - qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. nanostring.com [nanostring.com]
- 10. Fundamentals of digital PCR [qiagen.com]
- 11. precigenome.com [precigenome.com]
- 12. atdbio.com [atdbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Qubit Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. PicoGreen | AAT Bioquest [aatbio.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. agilent.com [agilent.com]
- 18. Oligonucleotide quantification and metabolite profiling by high-resolution and accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Synthetic oligonucleotides as quantitative PCR standards for quantifying microbial genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of Oligonucleotides: The Strength of RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. dPCR: A Technology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Droplet digital PCR for absolute quantification of pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pepolska.pl [pepolska.pl]
- 25. genelink.com [genelink.com]
- 26. sg.idtdna.com [sg.idtdna.com]
- 27. waters.com [waters.com]
- 28. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. idtdna.com [idtdna.com]
A Researcher's Guide to Inter-laboratory Comparison of Triacylglycerol Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of triacylglycerols (TAGs) is paramount. This guide provides an objective comparison of common analytical methods, supported by inter-laboratory performance data, to facilitate informed decisions in experimental design and data interpretation.
Triacylglycerols, the major constituents of fats and oils, are crucial biomarkers in various physiological and pathological processes. Consequently, reliable measurement of TAG levels is essential in diverse research fields, from metabolic studies to the development of therapeutics for cardiovascular diseases. However, significant variability in analytical methods can exist between laboratories, hindering the direct comparison of results. This guide aims to provide a clear overview of the performance of key analytical techniques for TAG analysis, drawing upon data from inter-laboratory comparison studies and proficiency testing programs.
Performance Comparison of Triacylglycerol Analysis Methods
The selection of an appropriate analytical method for triacylglycerol analysis depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the sample matrix. The following tables summarize the performance of commonly used methods based on data from inter-laboratory studies.
Table 1: Performance of Common Triglyceride Analysis Methods
| Analytical Method | Bias (%) from Reference Method | Inter-Laboratory CV (%) | Key Considerations |
| Enzymatic Methods | -0.13 to -0.71[1] | 2.9 to 7.73[1] | Widely used in automated analyzers. Performance can vary between reagent manufacturers.[1] |
| Fluorometric Methods | -0.71 to -0.13[2] | Generally higher than enzymatic methods[1] | Less common now, largely replaced by enzymatic assays.[1] |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | Reference Method (Bias ≈ 0)[1] | < 1.0[1] | Considered a "gold standard" reference method by the CDC.[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not widely reported in large-scale comparison studies | Intra-day CV: 15.0–20.9% Inter-day CV: 17.3–36.6% (for 19 TG species) | Offers high sensitivity and specificity for individual TAG species. Performance is dependent on the specific platform and protocol. |
CV: Coefficient of Variation; CDC: Centers for Disease Control and Prevention.
Table 2: Performance of Routine Methods in a Long-Term Standardization Program
This table presents data from a 36-year study in Japan, standardized against the CDC's reference method.
| Analytical Method | Triglyceride Concentration (mmol/L) | Bias (%) | Precision (CV, %) |
| Fluorometric & Enzymatic (Combined) | 1.13 | -0.71 | 1.35 |
| 1.69 | -0.42 | 1.12 | |
| 2.26 | -0.13 | 0.90 |
Data from a study standardizing routine methods against the CDC reference measurement procedure.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the accuracy and comparability of results across different laboratories. Below are outlines of typical protocols for the key analytical methods.
Enzymatic Assay for Total Triglycerides
Enzymatic assays are the most common methods for routine triglyceride quantification in clinical and research settings.
Principle: This method involves a series of coupled enzymatic reactions. First, lipase (B570770) hydrolyzes triglycerides into glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated by glycerol kinase. The resulting glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide. Finally, in the presence of peroxidase, a chromogenic indicator is oxidized by hydrogen peroxide, resulting in a colored product that can be measured spectrophotometrically.
Typical Protocol:
-
Sample Preparation: Serum or plasma samples are typically used directly. For tissue samples, lipids are first extracted using a suitable solvent system (e.g., Folch method), and the dried lipid extract is then resuspended in a buffer containing a detergent to solubilize the triglycerides.
-
Reagent Preparation: Prepare the working reagent by mixing the enzyme reagents, buffer, and chromogenic substrate according to the manufacturer's instructions.
-
Assay Procedure:
-
Pipette a small volume of the sample (e.g., 5 µL) into a microplate well.
-
Add the working reagent to the well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Quantification: The triglyceride concentration is determined by comparing the absorbance of the sample to a standard curve prepared using calibrators with known triglyceride concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling of Triacylglycerols
GC-MS is a powerful technique for determining the fatty acid composition of triacylglycerols. This method typically involves the hydrolysis of triglycerides and derivatization of the resulting fatty acids.
Principle: Triglycerides are first saponified (hydrolyzed) to release free fatty acids. These fatty acids are then derivatized to form volatile esters (e.g., fatty acid methyl esters, FAMEs). The FAMEs are separated by gas chromatography based on their boiling points and polarity and detected by a mass spectrometer, which provides information about their molecular weight and structure.
Typical Protocol:
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Derivatization (Transesterification):
-
The extracted lipids are treated with a reagent such as methanolic HCl or BF3/methanol to simultaneously hydrolyze the ester bonds and methylate the fatty acids.
-
The resulting FAMEs are then extracted into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS system.
-
The FAMEs are separated on a capillary column with a suitable stationary phase.
-
The mass spectrometer is operated in either scan mode to identify the FAMEs or in selected ion monitoring (SIM) mode for targeted quantification.
-
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard and using a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Triacylglycerol Analysis
LC-MS/MS allows for the direct analysis of intact triacylglycerol molecules, providing detailed information about the different molecular species present in a sample.
Principle: The lipid extract is injected into a liquid chromatograph, where different triacylglycerol species are separated based on their hydrophobicity (using a reversed-phase column) or degree of unsaturation (using a silver-ion column). The separated triglycerides are then introduced into a tandem mass spectrometer. The first mass analyzer (Q1) selects a specific triglyceride ion, which is then fragmented in the collision cell (q2). The second mass analyzer (Q3) then analyzes the resulting fragment ions, providing structural information and enabling specific quantification.
Typical Protocol:
-
Lipid Extraction: Extract total lipids from the sample as described for GC-MS.
-
LC Separation:
-
The lipid extract is dissolved in a suitable solvent and injected into the LC system.
-
Separation is typically achieved using a reversed-phase C18 or C30 column with a gradient elution of solvents like acetonitrile, isopropanol, and water, often with an additive such as ammonium (B1175870) formate.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in a positive ion mode, often detecting ammonium adducts of the triglycerides.
-
Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification, where specific precursor-to-product ion transitions for each triglyceride species of interest are monitored.
-
-
Quantification: The concentration of each triglyceride species is determined using a calibration curve generated from authentic standards or by relative quantification using an internal standard.
Visualizing Workflows and Relationships
To further clarify the processes involved in triacylglycerol analysis and inter-laboratory comparisons, the following diagrams illustrate key workflows.
Caption: General workflow for triacylglycerol analysis.
Caption: Workflow of an inter-laboratory comparison program.
Conclusion
References
Validating Food Authenticity: A Comparative Guide to Analytical Techniques for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLL) Analysis
For researchers, scientists, and drug development professionals, ensuring the authenticity of food products is a critical aspect of quality control and consumer safety. The adulteration of high-value edible oils with cheaper alternatives is a prevalent issue, necessitating robust analytical methods for their detection. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLL), a specific triacylglycerol (TAG), is a key marker in verifying the authenticity of various vegetable oils, including olive and pumpkin seed oil.[1] This guide provides a comprehensive comparison of analytical techniques used to detect and quantify OLL and other TAGs, offering insights into their performance, supported by experimental data.
The analysis of triacylglycerols is a powerful confirmatory method for identifying edible oil adulteration.[2][3][4][5] This is in contrast to screening methods like fatty acid profiling, which can be less specific. The unique TAG profile of a particular oil serves as a fingerprint, and any deviation can indicate adulteration. This guide focuses on chromatographic and spectroscopic techniques for analyzing TAGs, with a particular interest in OLL as an authenticity marker.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for food authenticity testing depends on various factors, including the required sensitivity, specificity, speed, and cost. Below is a comparison of the most common methods used for TAG analysis.
| Feature | GC-FID (Gas Chromatography-Flame Ionization Detection) | UHPLC-CAD (Ultra-High-Performance Liquid Chromatography-Charged Aerosol Detection) | FTIR (Fourier-Transform Infrared) Spectroscopy | Raman Spectroscopy |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Separation of non-volatile compounds based on their interaction with a stationary phase, followed by universal detection based on light scattering from charged aerosol particles. | Measurement of the absorption of infrared radiation by molecular vibrations, providing a chemical fingerprint. | Measurement of the inelastic scattering of monochromatic light, providing a specific vibrational fingerprint. |
| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL for various TAGs.[2][3][5] | Low ng range for some lipids.[6] | Not typically used for trace detection of specific TAGs, but for overall spectral comparison. | Can detect adulterants at levels as low as 5%.[7][8][9] |
| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL for various TAGs.[2][3][5] | 10-30 ng on-column for some phospholipids.[6] | Not typically used for quantification of specific TAGs in this context. | Not specified in the search results for specific TAGs. |
| Accuracy | High, with recovery of TAG standards ranging from 21% to 148%.[2][3][5] | High, with linearity (R²) ≥0.995 for lipid analysis.[10] | High classification accuracy for oil types (approx. 98%).[11] | High classification accuracy for oil types (96.7%).[12][13] |
| Precision | High, with intraday peak area precision below 5% and interday below 27%.[5][14] | High, with peak area precision averaging 2.8% RSD for some glycans.[15] | High reproducibility. | High reproducibility. |
| Adulteration Detection Limit | As low as 1% for olive oil adulteration.[3][5] | At or below 10% for olive oil adulteration.[16] | Can detect adulteration at various levels depending on the chemometric model. | As low as 5% for olive oil adulteration.[7][8][9] |
| Sample Preparation | Derivatization to fatty acid methyl esters (FAMEs) or direct analysis of TAGs at high temperatures. | Simple dilution of the oil sample.[14] | Minimal to none; direct analysis of the oil.[17] | Minimal to none; direct analysis of the oil.[18] |
| Analysis Time | Relatively long due to chromatographic separation and temperature programming. | Fast, with short run times. | Very fast (typically 20-60 seconds per measurement).[17] | Very fast (results in seconds or minutes).[7] |
| Cost | Moderate to high instrument cost. | High instrument cost. | Lower instrument cost compared to chromatographic systems. | High instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are outlines of the experimental protocols for the key techniques discussed.
Gas Chromatography-Flame Ionization Detection (GC-FID) for TAG Analysis
Objective: To separate and quantify individual triacylglycerols, including OLL, in edible oils.
Sample Preparation:
-
Weigh approximately 0.1 g of the oil sample into a screw-top test tube.
-
Add 2 mL of heptane (B126788) and shake.
-
Add 0.2 mL of methanolic potassium hydroxide (B78521) solution, cap, and shake vigorously for 30 seconds.
-
Allow the layers to separate, and the upper layer containing the fatty acid methyl esters (FAMEs) is ready for injection.
-
Alternatively, for intact TAG analysis, dissolve the oil sample in an appropriate solvent like hexane.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for high-temperature analysis of TAGs (e.g., polar polysiloxane).[19]
GC Conditions:
-
Injector Temperature: 340 °C
-
Detector Temperature: 350 °C
-
Oven Temperature Program: 250 °C, ramped to 340 °C at 5 °C/min, and hold for 10 min.
-
Carrier Gas: Hydrogen or Helium.[19]
Data Analysis: Identification of TAGs is based on the comparison of retention times with those of known standards. Quantification is performed using the peak areas and a calibration curve or an internal standard.
Ultra-High-Performance Liquid Chromatography-Charged Aerosol Detection (UHPLC-CAD) for TAG Analysis
Objective: To provide a rapid and sensitive method for the profiling and quantification of TAGs.
Sample Preparation:
-
Dilute 100 µL of the oil sample with a methanol/chloroform mixture (50:50, v/v) to a final concentration of 1% (by volume).[14]
-
Vortex the sample for 15 seconds.[14]
-
Transfer the sample to an autosampler vial.[14]
Instrumentation:
-
UHPLC system.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two or more solvents, such as a mixture of n-hexane, isopropanol, and water with additives like triethylamine (B128534) and acetic acid.[20]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50 °C.[20]
CAD Settings:
Data Analysis: Peak identification is based on retention time comparison with standards. Quantification can be performed using an external or internal standard method.
Fourier-Transform Infrared (FTIR) Spectroscopy for Oil Authenticity
Objective: To rapidly screen edible oils for adulteration based on their overall chemical fingerprint.
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the oil sample is placed directly onto the ATR crystal.[21]
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory.
Measurement Parameters:
-
Spectral Range: Typically 4000-600 cm⁻¹.[22]
-
Resolution: 4 cm⁻¹.[22]
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.[21]
Data Analysis: The resulting spectrum is a unique fingerprint of the oil. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are used to compare the spectrum of a sample to a database of authentic oils and detect deviations indicative of adulteration.[23]
Raman Spectroscopy for Oil Authenticity
Objective: To provide a non-destructive and rapid analysis of the molecular composition of edible oils for authenticity verification.
Sample Preparation: A few milliliters of the oil sample are placed in a cuvette for analysis.[18]
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[18]
Measurement Parameters:
-
Laser Power: Typically in the range of 10-500 mW.
-
Spectral Range: A range covering the characteristic vibrational modes of fatty acids, for example, 670 cm⁻¹ to 3435 cm⁻¹.[13]
-
Acquisition Time: A few seconds to minutes per spectrum.
Data Analysis: The Raman spectrum provides information about the degree of unsaturation, chain length, and cis/trans configuration of fatty acids. Specific peak ratios can be used to identify adulterants.[8][9] Chemometric analysis is also commonly applied to classify oils and quantify adulteration levels.[12]
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate their typical experimental workflows.
Caption: Workflow for GC-FID analysis of triacylglycerols.
Caption: Workflow for UHPLC-CAD analysis of triacylglycerols.
Caption: General workflow for spectroscopic analysis (FTIR/Raman).
Conclusion
The validation of food authenticity claims is a complex task that requires a multi-faceted analytical approach. The analysis of specific triacylglycerols like this compound serves as a powerful tool for the authentication of edible oils. Chromatographic techniques such as GC-FID and UHPLC-CAD offer high sensitivity and specificity for the quantification of individual TAGs, making them excellent confirmatory methods. Spectroscopic techniques like FTIR and Raman spectroscopy, coupled with chemometrics, provide rapid and non-destructive screening methods for detecting adulteration.
The choice of the most suitable technique will depend on the specific application, the required level of detail, and the available resources. For routine quality control and rapid screening, FTIR and Raman spectroscopy are highly effective. For detailed investigation and confirmation of adulteration, GC-FID and UHPLC-CAD are the methods of choice. By understanding the strengths and limitations of each technique, researchers and industry professionals can develop robust strategies to ensure the authenticity and integrity of food products.
References
- 1. tsi.com [tsi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration [mdpi.com]
- 6. hplc.eu [hplc.eu]
- 7. bhooc.com [bhooc.com]
- 8. Rapid authentication of olive oil adulteration by Raman spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The employment of Fourier transform infrared spectroscopy coupled with chemometrics techniques for traceability and authentication of meat and meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. The Application of Machine-Learning and Raman Spectroscopy for the Rapid Detection of Edible Oils Type and Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Food Fraud and Adulteration Detection Using FTIR Spectroscopy - FoodSafetyTech [foodsafetytech.com]
- 18. edinst.com [edinst.com]
- 19. internationaloliveoil.org [internationaloliveoil.org]
- 20. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification [mdpi.com]
- 21. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]
- 22. publish.kne-publishing.com [publish.kne-publishing.com]
- 23. Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a triglyceride commonly used in research and development. While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safety during the handling of this compound.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills.[1] |
| Footwear | Closed-toe shoes | Protects feet from spills and dropped objects.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any relevant hazard information.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Avoid exposure to extreme temperatures and direct sunlight.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including PPE, readily available.
-
Dispensing: When transferring the substance, do so carefully to avoid splashing or creating aerosols.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. For larger spills, follow your institution's established spill response procedures.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.[2]
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its associated waste should follow institutional and local guidelines for non-hazardous chemical waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. It may be acceptable to dispose of small quantities down the drain with copious amounts of water, but always check with your institution's environmental health and safety (EHS) office first.[3][4] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a designated container for non-hazardous solid waste.[4] This waste can typically be disposed of in the regular trash, but it's best to confirm with your EHS office. |
| Empty Containers | Rinse the container thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and allow it to air dry. The rinsate should be collected and disposed of as non-hazardous liquid waste. Once clean and dry, the container can often be recycled or disposed of as regular trash. Deface or remove the original label.[4] |
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
